Bicyclo[1.1.0]butane
Description
Historical Context and Early Research Milestones
The journey into the chemistry of bicyclo[1.1.0]butanes began in 1959 when Wiberg and Ciula reported the first synthesis of a derivative, an ester-substituted bicyclo[1.1.0]butane. rsc.org This pioneering work was achieved through the treatment of ethyl 3-bromocyclobutane-1-carboxylate with sodium triphenylmethylide. rsc.org Shortly after, in 1963, the parent hydrocarbon, this compound, was synthesized by Srinivasan as a minor product from the photolysis of 1,3-butadiene (B125203). rsc.org Wiberg and his colleagues later developed a more general and higher-yielding method for the synthesis of the unsubstituted this compound via an intramolecular Wurtz reaction of 1-bromo-3-chlorocyclobutane (B1620077) using molten sodium. wikipedia.orgorgsyn.org These early synthetic achievements were crucial as they made this compound and its derivatives available for further study, moving them from theoretical curiosities to tangible subjects of chemical investigation. rsc.org
| Milestone | Year | Researchers | Description |
| First Synthesis of a this compound Derivative | 1959 | Wiberg and Ciula | Synthesis of an ester-substituted this compound. rsc.org |
| Synthesis of Parent this compound | 1963 | Srinivasan | Formation as a minor product from the photolysis of 1,3-butadiene. rsc.org |
| Generalized Synthesis of Parent this compound | 1963 | Lemal, Menger, and Clark | A high-yield intramolecular Wurtz reaction. orgsyn.org |
Significance of this compound as a Strained Carbocycle
This compound is one of the most strained carbocyclic compounds that can be isolated on a large scale. wikipedia.org Its structure consists of two fused cyclopropane (B1198618) rings in a cis configuration, resulting in a distinctive "butterfly" conformation with a dihedral angle of approximately 123° between the two rings. wikipedia.orgrsc.org The most remarkable feature of this compound is its exceptionally high strain energy, estimated to be around 64–66 kcal/mol. rsc.org This value is notably higher than the sum of the strain energies of two individual cyclopropane rings, with the increased strain attributed to 1,3-carbon–carbon non-bonded repulsion and angle deformations at the bridgehead atoms. rsc.org
The high degree of strain manifests in unusual bonding characteristics. The central carbon-carbon bond (C1–C3) is significantly weakened and exhibits substantial p-character, making it electronically similar to a π-bond in an alkene. rsc.orgrsc.org This π-character is a key factor in the reactivity of this compound, allowing it to participate in reactions typically associated with unsaturated systems. rsc.org Furthermore, the bridgehead C-H bonds are polarized, leading to a degree of acidity in these protons. rsc.org These unique structural and electronic features make this compound a "spring-loaded" molecule, primed for a variety of strain-releasing transformations.
| Property | Value | Significance |
| Strain Energy | ~64-66 kcal/mol | Drives the high reactivity of the molecule. rsc.org |
| Dihedral Angle | ~123° | Defines the "butterfly" conformation of the fused rings. wikipedia.orgrsc.org |
| Central C1-C3 Bond | Exhibits significant p-character | Allows for reactivity similar to that of alkenes. rsc.orgrsc.org |
| Bridgehead C-H Bonds | Polarized | Contributes to the unique chemical properties. rsc.org |
Overview of Reactivity Paradigms Driven by Ring Strain
The immense strain energy stored within the this compound framework is the primary driving force for its diverse chemical reactivity. The molecule readily undergoes reactions that lead to the cleavage of the strained central C1–C3 bond, thereby releasing the inherent strain. nih.gov This has led to the development of numerous synthetic methodologies that utilize bicyclo[1.1.0]butanes as versatile building blocks. chinesechemsoc.org The reactivity of this compound can be broadly categorized into several paradigms:
Cycloaddition Reactions: The olefin-like character of the central bond allows this compound to participate in various cycloaddition reactions. chinesechemsoc.org These include formal [2σ+2π] cycloadditions with alkenes and other unsaturated systems, which can be promoted by photochemistry or photocatalysis. diva-portal.orgthieme-connect.comacs.org Additionally, bicyclo[1.1.0]butanes can act as 1,3-dipolar synthons in (3+X) cycloadditions with various coupling partners, leading to the formation of other bicyclic systems. chinesechemsoc.orgresearchgate.netnih.gov
Ring-Opening Reactions: Bicyclo[1.1.0]butanes are susceptible to ring-opening by a wide range of reagents. These reactions can proceed through different mechanisms:
Polar Reactions: The central bond can be cleaved by both electrophiles and nucleophiles. diva-portal.org
Radical Reactions: Radical-mediated ring-opening provides another avenue for the functionalization of the this compound core. researchgate.net
Transition Metal-Catalyzed Reactions: Various transition metals, such as those from the silver, rhodium, and palladium families, can catalyze the ring-opening and subsequent transformations of bicyclo[1.1.0]butanes. rsc.orgresearchgate.net
Rearrangements and Isomerizations: Under thermal or photochemical conditions, this compound can undergo rearrangement to form isomers like 1,3-butadiene and cyclobutene (B1205218). rsc.org Asymmetric isomerization reactions have also been developed to produce enantioenriched cyclobutenes. chinesechemsoc.org
The diverse reactivity of bicyclo[1.1.0]butanes, driven by strain release, has established them as powerful intermediates in organic synthesis, enabling the construction of complex molecular architectures, including sp³-rich carbocycles and heterocycles. rsc.orgnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bicyclo[1.1.0]butane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6/c1-3-2-4(1)3/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LASLVGACQUUOEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50166180 | |
| Record name | Bicyclo(1.1.0)butane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50166180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
54.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157-33-5 | |
| Record name | Bicyclo[1.1.0]butane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=157-33-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bicyclobutane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000157335 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bicyclo(1.1.0)butane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50166180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BICYCLOBUTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YK26N2Z3VC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies for Bicyclo 1.1.0 Butanes and Derivatives
Early and Foundational Synthetic Approaches
The initial syntheses of bicyclo[1.1.0]butane and its derivatives were pioneering efforts that established the viability of creating such a strained molecular architecture. These foundational methods, while sometimes limited in scope or yield, paved the way for modern advancements.
Wiberg-Ciula Transannular Cyclization Strategies
The first synthesis of a this compound derivative was reported in 1959 by Kenneth B. Wiberg and Richard P. Ciula. rsc.orgchinesechemsoc.org Their approach involved a transannular cyclization, a strategy that forms a bond across a ring. They demonstrated that treating ethyl 3-bromocyclobutane-1-carboxylate with a strong, non-nucleophilic base, sodium triphenylmethylide, induced a 1,3-elimination to afford the corresponding ester-substituted this compound. rsc.org This reaction established a key principle for BCB synthesis: the formation of the central C1-C3 bond via intramolecular cyclization of a suitably substituted cyclobutane (B1203170) ring. rsc.org This pioneering work provided the first tangible evidence of this highly strained ring system and laid the groundwork for future synthetic explorations. chinesechemsoc.org
Intramolecular Wurtz Reactions for this compound Construction
Following the initial discovery, a more general and higher-yielding method for synthesizing the parent, unsubstituted this compound was developed utilizing an intramolecular Wurtz reaction. orgsyn.org This approach remains one of the most effective for producing moderate quantities of the compound. orgsyn.org The synthesis starts with 1-bromo-3-chlorocyclobutane (B1620077), which is added to a refluxing solution of molten sodium in dioxane. orgsyn.org The highly reactive sodium metal facilitates the coupling between the two carbon atoms bearing the halogen substituents, resulting in the formation of the this compound skeleton. orgsyn.orgadichemistry.com
Intramolecular Wurtz reactions are particularly effective for creating small rings from 1,3-dihalides, in contrast to their intermolecular counterparts which often result in a mixture of products. orgsyn.org The proximity of the reactive sites in the 1,3-dihalocyclobutane precursor favors the desired intramolecular cyclization.
Table 1: Intramolecular Wurtz Reaction for this compound Synthesis
| Starting Material | Reagent | Solvent | Product |
| 1-Bromo-3-chlorocyclobutane | Sodium (molten) | Dioxane | This compound |
Photolytic Methods in this compound Synthesis
Photochemistry offered another early pathway to the this compound core. In 1963, it was demonstrated that the gas-phase photolysis of 1,3-butadiene (B125203) could yield this compound. rsc.org This transformation occurs alongside the formation of cyclobutene (B1205218) as the major product. rsc.org The reaction involves the photochemical excitation of butadiene, leading to a complex series of events that includes bond formation to create the bicyclic structure. While historically significant, this method is generally not preferred for preparative synthesis due to the low yield of the desired this compound. rsc.org The photochemistry of BCB itself has also been studied, with 185 nm photolysis leading to cleavage and rearrangement back to butadiene and cyclobutene. rsc.orgresearchgate.net
Contemporary Synthetic Routes to this compound Scaffolds
Modern synthetic chemistry has sought more efficient, general, and stereoselective methods to access functionalized this compound derivatives, recognizing their potential as versatile synthetic intermediates.
Intramolecular Cyclopropanation Strategies
A conceptually powerful and modern approach to constructing the this compound framework involves a sequence of intramolecular cyclopropanation reactions. rsc.org These methods build the two fused cyclopropane (B1198618) rings that constitute the bicyclic system.
A significant advancement in BCB synthesis involves the intramolecular, amide-directed Simmons-Smith cyclopropanation. core.ac.uk The Simmons-Smith reaction is a classic method for forming cyclopropanes from alkenes using an organozinc carbenoid, typically generated from diiodomethane (B129776) and a zinc-copper couple or diethylzinc. ethz.chwikipedia.orgmdpi.com
In this modern application, the strategy is applied intramolecularly to precursors like propargyl amides. The synthesis begins with a propargyl amide, which contains both an alkyne and an amide functional group. The first cyclopropanation of the alkyne leads to a cyclopropene (B1174273) intermediate. The crucial second step is an intramolecular Simmons-Smith reaction where the zinc carbenoid reacts with the cyclopropene double bond. The presence of the nearby amide group directs this cyclopropanation, facilitating the formation of the second cyclopropane ring to complete the this compound skeleton. core.ac.uk This directed approach provides a degree of control over the reaction's outcome and has been instrumental in assembling the bicyclo[1.1.0]butyl framework in a structured manner.
Table 2: Research Findings on Amide-Directed Simmons-Smith Cyclopropanation
| Precursor Type | Key Reaction | Directing Group | Intermediate | Product |
| Propargyl Amides | Intramolecular Simmons-Smith Cyclopropanation | Amide | Cyclopropene | This compound |
| Cyclopropenes | Intramolecular Simmons-Smith Cyclopropanation | Amide | N/A | This compound |
Sequential Intramolecular Cyclopropanation for this compound Sulfones
A notable strategy for the synthesis of this compound (BCB) sulfones involves sequential intramolecular cyclopropanation reactions. rsc.org This method provides an alternative to approaches that start with 1,3-disubstituted cyclobutane derivatives. rsc.org The synthesis commences with readily accessible epoxy-sulfones. rsc.org
The key steps of this process are:
First Cyclopropanation: Treatment of the epoxy-sulfone with n-butyllithium (n-BuLi) initiates a cyclopropane ring formation along with the opening of the epoxide ring. rsc.org
Intermediate Functionalization: The resulting alcohol is then converted into a sulfonate ester. rsc.org
Second Cyclopropanation: A second lithiation and subsequent intramolecular cyclopropanation sequence affords the final this compound sulfone. rsc.org
This adaptable, albeit somewhat lengthy, approach allows for the introduction of various substituents. rsc.org A more recent one-pot procedure for synthesizing 1-sulfonylbicyclo[1.1.0]butanes starts from methyl sulfones and epichlorohydrin (B41342), utilizing a dialkylmagnesium reagent. nih.gov
Transmetallation and Electrophilic Quench Strategies
A versatile method for the synthesis of functionalized bicyclo[1.1.0]butanes relies on the generation of bicyclo[1.1.0]butyllithium (BCB-Li) followed by quenching with various electrophiles. core.ac.uk
Generation of Bicyclo[1.1.0]butyllithium from Gem-Dibromocyclopropanes
A general and widely applicable method for generating bicyclo[1.1.0]butyllithium involves the use of gem-dibromocyclopropanes as starting materials. core.ac.uknih.gov These precursors are typically synthesized through the dibromocarbene cyclopropanation of corresponding allyl chlorides. nih.gov The process involves sequential transmetallation reactions initiated by treatment with an alkyllithium reagent, such as methyllithium (B1224462), which ultimately produces the bicyclo[1.1.0]butyllithium species. core.ac.uknih.govresearchgate.net This reactive intermediate can then be trapped by a wide array of electrophiles to yield the desired functionalized bicyclo[1.1.0]butanes. core.ac.uknih.gov
One-Flow Functionalization of Bicyclo[1.1.0]butyllithium
To enhance the practicality and scalability of using bicyclo[1.1.0]butyllithium, a one-flow process has been developed. acs.orgresearcher.lifeacs.orgresearchid.co This streamlined approach allows for the generation of BCB-Li and its subsequent functionalization with various electrophiles without the need for isolating intermediates. acs.orgacs.orgresearchgate.net
Key advantages of the one-flow method over traditional batch processes include:
Use of a single organolithium reagent: The flow process can utilize s-butyllithium (s-BuLi), which is considered less hazardous than methyllithium or the highly pyrophoric t-butyllithium. acs.org
Higher operating temperatures: The reaction can be conducted at 0 °C, a significant increase from the -78 °C required in batch methods. acs.orgresearcher.lifeacs.orgresearchid.co
Greener solvent alternatives: Studies have shown that 2-methyltetrahydrofuran (B130290) can be used as a more environmentally friendly solvent compared to traditionally used tetrahydrofuran (B95107) and diethyl ether. acs.org
This continuous flow method offers improved yields, higher productivity, and shorter reaction times, making it a more efficient and safer process for synthesizing functionalized bicyclo[1.1.0]butanes. acs.org
Synthesis from Bicyclo[1.1.1]pentane Precursors
An alternative strategy for the synthesis of bicyclo[1.1.0]butanes utilizes bicyclo[1.1.1]pentane (BCP) derivatives as starting materials. figshare.comacs.orgchemrxiv.org This two-step, metal-free process provides access to substituted bicyclo[1.1.0]butanes. figshare.comacs.orgresearchgate.net
Photo-Hunsdiecker Reactions for Iodo-Bicyclo[1.1.1]pentanes
The first step in this sequence is the generation of iodo-bicyclo[1.1.1]pentanes. figshare.comacs.orgchemrxiv.org This is achieved through a photo-Hunsdiecker reaction of bicyclo[1.1.1]pentane carboxylic acids. figshare.com The reaction is carried out at room temperature under metal-free conditions, using iodine (I₂) and a catalytic amount of di-tert-butyl peroxide (DTBP) under irradiation. researchgate.net This decarboxylative iodination provides the iodo-bicyclo[1.1.1]pentane intermediates. chemrxiv.org
Nucleophilic Displacement Reactions from Iodo-Bicyclo[1.1.1]pentanes
The iodo-bicyclo[1.1.1]pentane intermediates produced in the photo-Hunsdiecker reaction can then undergo nucleophilic displacement to form the desired this compound products. figshare.comacs.orgresearchgate.net Reaction of the iodo-BCPs with various nitrogen and sulfur nucleophiles, such as amines and thiols, induces a bridgehead substitution that results in the formation of functionalized bicyclo[1.1.0]butanes. figshare.comacs.orgchemrxiv.org The reaction is sensitive to the solvent and temperature, with DMSO at 80 °C being effective for some amine nucleophiles. chemrxiv.org While primary and secondary amines and aliphatic thiols are suitable nucleophiles, limitations exist with certain four-membered ring amines and aniline, which may lead to decomposition. chemrxiv.orgchemrxiv.org
Preparation of Substituted Bicyclo[1.1.0]butanes
The functionalization of the highly strained this compound (BCB) scaffold is crucial for its application as a versatile building block in organic synthesis. Advanced methodologies have been developed to introduce a variety of substituents onto the BCB core, enabling the creation of diverse and complex molecular architectures. These methods often leverage the unique electronic properties and reactivity of the strained ring system.
Accessing this compound Ketones
This compound ketones are valuable synthetic intermediates, serving as precursors for a range of more complex molecules. researchgate.netchinesechemsoc.org Their synthesis has been a subject of interest, leading to the development of several effective strategies.
One foundational approach is the transannular cyclization of 1,3-disubstituted cyclobutanone (B123998) derivatives, a method first introduced in 1959 that established a reliable pathway to acyl bicyclo[1.1.0]butanes. chinesechemsoc.org More recently, Lewis acid-catalyzed formal (3+2)-cycloaddition reactions have emerged as a powerful tool. For instance, a mild, scalable, and transition-metal-free protocol allows for the construction of highly substituted bicyclo[2.1.1]hexan-2-ones through the reaction of this compound ketones with disubstituted ketenes. nih.gov This reaction proceeds efficiently with scandium triflate (Sc(OTf)₃) as the catalyst and demonstrates high functional group tolerance. researchgate.netnih.gov
These methodologies provide access to BCB ketones that can be further elaborated. For example, monosubstituted BCB ketones can undergo sequential cascade reactions, while disubstituted variants, including esters and amides in addition to ketones, engage in tandem isomerization and cycloaddition processes to yield complex heterocyclic products. researchgate.net
| This compound Substrate Type | Reaction Partner | Catalyst | Product Type | Key Features | Reference |
|---|---|---|---|---|---|
| Monosubstituted BCB Ketone | Quinones | Sc(OTf)₃ | Bicyclo[2.1.1]hexanes | Formal (3+2) cycloaddition. | researchgate.net |
| Disubstituted BCB Ketone | Disubstituted Ketenes | Lewis Acid | Bicyclo[2.1.1]hexan-2-ones | High functional group tolerance; up to 89% yield. | nih.gov |
| Disubstituted BCB Ketone | - | Lewis Acid | Tetrahydrocyclobuta[b]benzofurans | Stereoselective tandem isomerization and (3+2) cycloaddition. | researchgate.net |
Directed Metalation for Bridge-Substituted Bicyclo[1.1.0]butanes
Introducing substituents onto the bridge carbons of the this compound skeleton presents a significant challenge due to the reactivity of the central C–C bond. nih.govacs.org Directed metalation has emerged as a powerful late-stage strategy to achieve this transformation, enabling the synthesis of tri- and tetrasubstituted BCBs. nih.govresearchgate.net This approach utilizes a directing metalation group (DMG) at the bridgehead position to facilitate the deprotonation of a C-H bond on the adjacent bridge, followed by quenching with an electrophile or a transition metal-catalyzed cross-coupling reaction. acs.orgacs.orgnih.gov
Amide and sulfone groups have proven to be effective directing groups. nih.govscispace.com The process typically involves treating the BCB amide or sulfone with a strong lithium base, such as n-butyllithium (n-BuLi), sec-butyllithium (B1581126) (s-BuLi), or phenyllithium (B1222949) (PhLi), to generate a bridge-lithiated intermediate. acs.orgscispace.com This intermediate can then be trapped with various electrophiles or undergo transmetalation with zinc chloride (ZnCl₂) for subsequent palladium-catalyzed Negishi cross-coupling with aryl or heteroaryl iodides. acs.orgscispace.com This methodology allows for the introduction of a wide array of substituents, including aryl groups with both electron-donating and electron-withdrawing groups. acs.org
This late-stage functionalization provides a divergent route to polysubstituted BCBs, which are valuable precursors for other small ring building blocks like bicyclo[1.1.1]pentanes (BCPs). nih.govresearchgate.net
| Directing Group | Base | Coupling Partner/Electrophile | Catalyst System (for cross-coupling) | Product | Reference |
|---|---|---|---|---|---|
| Amide | PhLi or n-BuLi | D₂O | N/A | Deuterated BCB Amide | scispace.com |
| Sulfone | PhLi | Iodobenzene | Pd(dba)₂ / CyJPhos | 1-Phenyl-3-(phenylsulfonyl)this compound | acs.org |
| Amide | s-BuLi | Aryl Iodides | Pd(dba)₂ / CyJPhos | Bridge-Aryl Substituted BCB Amides | acs.org |
| Amide | t-BuLi | Various Aryl Iodides | Pd(dba)₂ / CyJPhos | Bridge-Aryl Substituted BCB Amides (60-84% yield) | acs.org |
| Sulfone | n-BuLi | - | - | Bridgehead lithiation | scispace.com |
Synthesis of 1-Sulfonylbicyclo[1.1.0]butanes
The key to this transformation is the use of a dialkylmagnesium solution, which acts as a "double base," and the careful selection of an activating reagent for the crucial 3-sulfonylcyclobutanol intermediate. nih.govacs.org The process begins with the deprotonation of the methyl sulfone, which then reacts with epichlorohydrin to form a 3-sulfonylcyclobutanoxide intermediate. nih.gov This intermediate is then activated, typically with benzenesulfonyl chloride or methanesulfonyl chloride (MsCl), facilitating a transannular nucleophilic substitution to close the bicyclic ring system. acs.orgnih.gov
This one-pot procedure has been successfully applied on a gram scale and provides good to excellent yields for a range of aryl, heteroaryl, and alkyl sulfones. nih.govnih.gov For example, the reaction of methyl phenyl sulfone with epichlorohydrin, followed by activation with benzenesulfonyl chloride, furnishes 1-(phenylsulfonyl)this compound in 56% yield as a white crystalline solid. orgsyn.org The sulfonyl group in the resulting product not only activates the BCB for strain-release reactions but also serves as a directing group for further functionalization, as seen in directed metalation strategies. scispace.comnih.gov
| Starting Methyl Sulfone | Reagents | Activating Agent | Yield | Reference |
|---|---|---|---|---|
| Methyl phenyl sulfone | Dialkylmagnesium, Epichlorohydrin | Benzenesulfonyl chloride | 56% | orgsyn.org |
| Phenyl methyl sulfone | Dialkylmagnesium, Epichlorohydrin | Methanesulfonyl chloride (MsCl) | - (Observed in 24% yield initially) | acs.org |
| Various methyl sulfones | Dialkylmagnesium, Epichlorohydrin | - | General procedure reported | nih.govresearchgate.net |
Reactivity Mechanisms and Transformations of Bicyclo 1.1.0 Butanes
Strain-Release Driven Reactions
The inherent strain in the bicyclo[1.1.0]butane framework is the key to its diverse reactivity. rsc.org The cleavage of the weak central C-C bond provides a powerful thermodynamic driving force for a wide range of chemical transformations. diva-portal.org This has enabled the development of numerous synthetic methodologies that utilize BCBs to construct more complex molecular architectures, particularly functionalized cyclobutane (B1203170) and bicyclo[n.1.1]alkane scaffolds. chinesechemsoc.org
Nucleophilic Ring-Opening Reactions
The reaction of bicyclo[1.1.0]butanes with nucleophiles is a well-established and fundamental transformation. Due to the high p-character of the central C1-C3 bond, BCBs can react with a variety of nucleophiles, leading to the formation of substituted cyclobutane derivatives. nih.govrsc.org The regioselectivity of these reactions is often influenced by the substituents present on the BCB core.
A significant advancement in the chemistry of bicyclo[1.1.0]butanes is the stereoselective difunctionalization of the central C-C σ-bond. This has been achieved through the reaction of bicyclo[1.1.0]butyl boronate complexes with a wide array of electrophiles. organic-chemistry.orgnih.gov These complexes, generated from the corresponding boronic esters and bicyclo[1.1.0]butyl lithium, undergo reaction to produce 1,1,3-trisubstituted cyclobutanes with a high degree of diastereoselectivity. organic-chemistry.orgnih.gov The reaction's broad scope allows for the modular construction of diastereomerically enriched cyclobutane products, which are valuable as C(sp³)-rich bioisosteres of phenyl rings in medicinal chemistry. organic-chemistry.org The observed high diastereoselectivity is rationalized by either concerted or stepwise mechanisms, depending on the nature of the migrating substituent and the electrophile used, as supported by experimental data and DFT calculations. organic-chemistry.orgnih.gov
The regioselectivity of nucleophilic ring-opening can be precisely controlled. For instance, bicyclo[1.1.0]butyl pinacol (B44631) boronic ester (BCB-Bpin) reacts with a variety of heteroatom-centered nucleophiles, including aliphatic alcohols, phenols, carboxylic acids, thiols, and sulfonamides, exclusively at the α-position. researchgate.netnih.gov This provides straightforward access to α-heteroatom-substituted cyclobutyl boronic esters. researchgate.netnih.gov This α-selectivity is in contrast to the typical β-position attack observed for BCBs bearing electron-withdrawing groups. nih.gov Interestingly, sterically hindered nucleophiles, such as bis-sulfonamides, react with BCB-Bpin at the β′-position, leading to the formation of cyclopropanes with high trans-selectivity. researchgate.netnih.gov
Stereoselective Difunctionalization of Central C-C σ-Bonds
Electrophilic Ring-Opening Reactions
The high-lying HOMO of bicyclo[1.1.0]butanes, which is primarily localized on the central C-C bond, allows for reactions with electrophiles. nih.gov This reactivity is somewhat unusual for a C-C σ-bond. nih.gov The electrophilic addition typically proceeds with the formation of the most substituted carbocation intermediate, which is subsequently trapped by a nucleophile. nih.gov This pathway has been utilized in various synthetic transformations. For example, Lewis acid-promoted ring-opening of BCBs, followed by electrophile addition and intramolecular cyclization, has been employed in the synthesis of bioactive molecules. chinesechemsoc.org
Radical Mediated Transformations
Bicyclo[1.1.0]butanes readily participate in radical-mediated transformations, a testament to the versatility of their strained framework. nih.govcore.ac.uk These reactions often proceed under mild conditions and provide access to a diverse range of functionalized cyclobutane derivatives. rsc.orgresearchgate.net Visible-light photocatalysis has emerged as a powerful tool for initiating these radical processes, enriching the strain-release strategies through electron or energy transfer pathways. rsc.orgrsc.org
A notable example of radical-mediated transformations is the formal Giese-type addition of C(sp³)-centered radicals to bicyclo[1.1.0]butanes. chemrxiv.orgresearchgate.net This reaction has been successfully achieved using photoredox catalysis, where α-amino and α-oxy carboxylic acids serve as radical precursors. chemrxiv.orgnih.gov The mild reaction conditions, utilizing a stable phenyl sulfonyl this compound, allow for a concise synthesis of 1,3-disubstituted cyclobutanes. chemrxiv.orgnih.gov This method represents an unprecedented formal Giese-type addition to the strained C-C σ-bond of BCBs. researchgate.net In a different approach, a polarity-reversal strategy using light-driven cobalt catalysis has been developed to generate nucleophilic cyclobutyl radicals from electrophilic BCBs. nih.gov This allows for Giese-type addition reactions to form alkyl-substituted cyclobutanes. nih.gov
Diastereoselective Nitrooxygenation of Bicyclo[1.1.0]butanes
A notable transformation of bicyclo[1.1.0]butanes is their diastereoselective 1,3-nitrooxygenation, which yields 1,1,3-trisubstituted cyclobutanes. This catalyst-free radical reaction utilizes tert-butyl nitrite (B80452) and TEMPO and can be conveniently performed in open air. rsc.orgrsc.org The process is scalable and demonstrates excellent yields and diastereoselectivity across a variety of this compound substrates. rsc.orgresearchgate.net
The proposed mechanism initiates with the formation of a NO₂ radical, which then engages in a homolytic substitution at a carbon atom, cleaving the central C-C bond of the this compound to form a radical adduct. rsc.org This adduct is subsequently trapped by the persistent TEMPO radical. rsc.org Interestingly, the initial TEMPO-trapping step exhibits low to moderate stereoselectivity. rsc.org However, the high diastereoselectivity of the final products is achieved through isomerization during silica (B1680970) gel chromatography, which favors the formation of the thermodynamically more stable syn-isomer. rsc.org The resulting nitrocyclobutane (B1338332) products can be further utilized in the synthesis of 1,1,3,3-tetrasubstituted cyclobutanes with good yields and diastereoselectivity. rsc.org
Table 1: Diastereoselective Nitrooxygenation of Various Bicyclo[1.1.0]butanes
| This compound Substrate | Reagents | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) | Yield (%) |
| Substrate 1 | tBuONO, TEMPO | CHCl₃ | 70 | 1.4 : 1 | 82 |
| Substrate 2 | tBuONO, TEMPO | DCE | 70 | 1.4 : 1 | 76 |
| Substrate 3 | tBuONO, TEMPO | Toluene | 70 | 1.2 : 1 | 48 |
| Substrate 4 | tBuONO, TEMPO | DMSO | 70 | 2.2 : 1 | 38 |
Data compiled from research findings. researchgate.net The diastereomeric ratio and yield are reported after isolation via column chromatography.
Cycloaddition Chemistry of Bicyclo[1.1.0]butanes
The high ring strain of bicyclo[1.1.0]butanes makes them excellent partners in various cycloaddition reactions, providing access to a range of bicyclic scaffolds.
Bicyclo[1.1.0]butanes, particularly those with donor-acceptor substitution patterns, can be considered as 1,3-dipolar zwitterionic synthons. chinesechemsoc.org This characteristic allows them to participate in polar [3+2] and [3+3] cycloadditions with various coupling partners. chinesechemsoc.orgresearchgate.net These reactions are often catalyzed by Lewis acids and provide access to valuable bicyclo[n.1.1]alkane frameworks. chinesechemsoc.orgchemrxiv.org For instance, the Lewis acid-catalyzed [3+2] cycloaddition of BCBs with quinones yields highly substituted bicyclo[2.1.1]hexanes. researchgate.net Similarly, formal [3+3] cycloadditions with nitrones, enabled by asymmetric Lewis acid catalysis, can produce hetero-bicyclo[3.1.1]heptane products with high yield and enantioselectivity. dntb.gov.uanih.gov The reaction mechanism for these polar cycloadditions generally involves the activation of the BCB by the catalyst to form an enolate-carbocation species, which then undergoes intermolecular electrophilic addition with the coupling partner. chinesechemsoc.org
Radical-based photocycloaddition of BCBs has emerged as a reliable method for constructing bicyclo[n.1.1]alkane skeletons. chinesechemsoc.org For example, a pyridine-boryl radical-catalyzed [3π + 2σ] cycloaddition of vinyl azides with bicyclo[1.1.0]butanes has been developed. chemrxiv.org This reaction proceeds through the coordination of a boryl radical with the carbonyl group of the BCB, leading to ring-opening and the formation of a cyclobutyl radical. This radical species then adds to the vinyl azide (B81097) to generate an iminyl radical, which undergoes a subsequent 6-exo-trig radical cyclization to furnish a 2-azabicyclo[3.1.1]heptene. chemrxiv.org
Visible-light photocatalysis offers a green and sustainable approach for the strain-release transformations of bicyclo[1.1.0]butanes. rsc.org Photocatalytic [2σ + 2π] cycloadditions of BCBs with alkenes and aldehydes provide access to bicyclo[2.1.1]hexanes and 2-oxabicyclo[2.1.1]hexanes, respectively. diva-portal.orgacs.org These reactions can be initiated through either single-electron oxidation via photoredox catalysis or through photocatalytic energy transfer. diva-portal.orgnih.gov
The regioselectivity of these photocatalytic cycloadditions is influenced by a subtle interplay between the identity of the this compound and the alkene or aldehyde. diva-portal.orgacs.org This can lead to regiodivergent pathways, providing complementary products with high regioselectivity, in some cases exceeding a 20:1 ratio. diva-portal.orgacs.org For example, in the reaction between a ketone-substituted BCB and styrene, a 2.1:1 mixture of regioisomers was observed, favoring the C2-regioisomer. acs.org However, changing the substituent on the BCB can lead to a switch in selectivity. acs.org The reactions are also often highly diastereoselective. nih.govchemrxiv.org Density functional theory (DFT) calculations have been employed to understand the origin of the observed regioselectivity and high diastereoselectivity. rsc.org
Table 2: Regioselectivity in Photocatalytic Cycloaddition of BCBs with Alkenes
| This compound (BCB) | Alkene | C3:C2 Regioselectivity | Yield (%) |
| BCB 1a | Styrene | 1.5:1 | 69 |
| BCB 1d | Styrene | 6:1 | 62 |
| BCB 1g | Styrene | Moderate preference for C3 | 66 |
| BCB 1f | Styrene | Exclusive C2-regioisomer | - |
Data compiled from research findings. diva-portal.orgacs.org The regioselectivity is dependent on the specific combination of BCB and alkene used.
A key strategy for initiating these cycloadditions is the oxidative activation of bicyclo[1.1.0]butanes through photoredox catalysis. diva-portal.orgdiva-portal.org This involves the use of a strongly oxidizing photocatalyst, such as an acridinium (B8443388) organophotocatalyst, which promotes the single-electron oxidation of the BCB to form a bicyclo[1.1.0]butyl radical cation. diva-portal.orgacs.orgnih.gov This highly reactive intermediate can then undergo [2π + 2σ] cycloaddition reactions with a broad range of alkenes, including non-activated ones, which have been challenging for other methods. nih.govthieme-connect.com Mechanistic studies, including electrochemical and photophysical analyses, support the proposed oxidative mechanisms. diva-portal.orgdiva-portal.org The synthetic utility of these photoredox-generated radical cations is highlighted by their ability to participate in highly regio- and diastereoselective cycloadditions. nih.govchemrxiv.org
Photocatalytic [2σ + 2π] Cycloadditions with Alkenes and Aldehydes
Regioselectivity and Diastereoselectivity in Cycloaddition Pathways
Isomerization and Rearrangement Reactions
A significant advance in bicyclobutane chemistry is the development of organocatalytic methods for their enantioselective isomerization into valuable chiral cyclobutenes. In 2023, the first successful organocatalytic enantioselective bicyclobutane-to-cyclobutene isomerization was reported. chinesechemsoc.org This process utilizes a chiral Brønsted acid, specifically N-triflyl phosphoramide (B1221513), to catalyze the transformation. chinesechemsoc.orgnih.govdicp.ac.cn
The reaction accommodates a variety of this compound derivatives, including esters, amides, and ketones, affording the corresponding enantioenriched cyclobutenes in high yields and with excellent enantioselectivity. chinesechemsoc.org The proposed mechanism involves protonation of the bicyclobutane by the chiral Brønsted acid, leading to the formation of a key carbocation intermediate at the benzylic position. nih.govdicp.ac.cn Subsequent cleavage of the zero-bridge bond forms an ion pair, which, after tautomerization and deprotonation by the catalyst's conjugate base, yields the cyclobutene (B1205218) product and regenerates the acid catalyst. dicp.ac.cn This method proceeds under mild conditions with low catalyst loading and demonstrates good functional group compatibility. nih.govdicp.ac.cnacs.org
Table 1: Organocatalytic Enantioselective Isomerization of BCBs to Cyclobutenes
| Substrate Type | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| BCB Esters | N-triflyl phosphoramide | up to 97 | up to 96 | chinesechemsoc.org |
| BCB Amides | N-triflyl phosphoramide | up to 97 | up to 96 | chinesechemsoc.org |
| BCB Ketones | N-triflyl phosphoramide | up to 97 | up to 96 | chinesechemsoc.org |
| Sulfonyl-decorated BCBs | N-triflyl phosphoramide | Moderate | Moderate | chinesechemsoc.org |
Thermal rearrangements represent a fundamental class of reactions for bicyclo[1.1.0]butanes. The high degree of strain inherent in the bicyclobutane skeleton provides a strong thermodynamic driving force for isomerization to less strained structures. The thermal decomposition of the parent this compound has been a subject of study, leading to various isomers. acs.org Kinetic investigations have been performed on related systems, such as the thermal conversion of tricyclo[4.1.0.0²,⁷]heptanes, to understand the mechanistic pathways of these rearrangements. scholarsportal.inforesearchgate.net These reactions often proceed through pericyclic mechanisms, with the specific products depending on the substitution pattern of the bicyclobutane. For bicyclo[1.1.0]butanes activated with an aromatic group, these thermal transformations can occur under mild conditions with high chemo- and diastereoselectivity.
Organocatalytic Enantioselective Bicyclobutane-to-Cyclobutene Isomerization
Metal-Catalyzed Transformations
Rhodium(I) complexes are effective catalysts for the cycloisomerization of bicyclo[1.1.0]butanes, providing access to a variety of heterocyclic structures. nih.govnih.gov A key feature of these reactions is the ability to control the reaction outcome by selecting the appropriate phosphine (B1218219) ligand. nih.govacs.org The mechanism is believed to start with the oxidative addition of the Rh(I) catalyst across the central C-C bond of the bicyclobutane, forming a rhodacyclobutane intermediate, which then rearranges to a rhodium carbene. nih.gov
When N-allylated bicyclo[1.1.0]butylalkylamines are treated with a Rh(I) catalyst, the nature of the phosphine ligand dictates the regioselectivity of the ring-opening and the size of the resulting heterocycle. acs.orgresearchgate.net
Monodentate Ligands: In the presence of a monodentate phosphine ligand like triphenylphosphine (B44618) (PPh₃), the reaction preferentially yields five-membered cyclopropane-fused pyrrolidines. nih.govresearchgate.net
Bidentate Ligands: Conversely, using a bidentate ligand such as 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) favors the formation of seven-membered cyclopropane-fused azepines. nih.govresearchgate.net
This ligand-controlled selectivity allows for the synthesis of different heterocyclic scaffolds from the same starting material with high stereo- and regiocontrol. nih.govnih.gov The methodology has also been extended to allylic ethers, which typically yield a mixture of five- and seven-membered oxygen-containing heterocycles (furans and oxepanes). nih.govnih.govacs.org
Table 2: Ligand-Controlled Rh(I)-Catalyzed Cycloisomerization of N-Allylated Bicyclo[1.1.0]butylalkylamines
| Ligand Type | Primary Product | Heterocycle Ring Size | Reference |
| Monodentate (e.g., PPh₃) | Pyrrolidine derivative | 5-membered | nih.govresearchgate.net |
| Bidentate (e.g., dppe) | Azepine derivative | 7-membered | nih.govresearchgate.net |
While rhodium catalysts are effective for certain substrates, platinum(II) has emerged as a superior catalyst for the cycloisomerization of other this compound derivatives, particularly propargyl amides, ethers, and electron-deficient BCBs. nih.govacs.org These substrates often lead to decomposition or complex mixtures with Rh(I) catalysts. nih.govacs.org
Pt(II) catalysis proceeds through distinct mechanistic pathways, showcasing its unique reactivity profile. nih.govacs.org The transformations are dependent on the substitution pattern of the bicyclobutane:
Monosubstituted Bicyclo[1.1.0]butanes: These substrates react with Pt(II) catalysts to form tetrahydropyridines. nih.govacs.org
1,3-Disubstituted and Electron-Deficient Bicyclo[1.1.0]butanes: These starting materials react differently under Pt(II) catalysis, providing a complementary range of nitrogen- and oxygen-containing heterocyclic scaffolds. nih.govacs.org
These Pt(II)-catalyzed reactions highlight how changing the metal catalyst can dramatically alter the reaction course, providing access to a diverse array of novel cyclic frameworks from simple bicyclobutane precursors. nih.govacs.org
Catalytic Asymmetric Transformations
Recent advancements have focused on developing catalytic asymmetric strategies to control the stereochemical outcome of BCB transformations, yielding enantioenriched products. acs.orgchinesechemsoc.org These methods are crucial for the synthesis of molecules with potential applications in medicinal chemistry, where chirality often governs biological activity. acs.org
Chiral Lewis and Brønsted acids have emerged as powerful catalysts for the asymmetric functionalization of bicyclo[1.1.0]butanes. chinesechemsoc.orgacs.org These catalysts can activate either the BCB substrate or a reaction partner, creating a chiral environment that directs the stereochemical course of the reaction. chinesechemsoc.org
Chiral Lewis acid catalysis has been successfully employed in various cycloaddition reactions of BCBs. For instance, scandium(III) triflate (Sc(OTf)₃) in combination with chiral PyBox ligands facilitates the regio-, enantio-, and diastereoselective polar cycloaddition of BCBs with α,β-unsaturated ketones, producing enantioenriched bicyclo[2.1.1]hexane (BCH) derivatives. acs.org Similarly, a ytterbium(III) triflate (Yb(OTf)₃)/PyBox system catalyzes the reaction of BCBs with α-aryl vinyl azides to generate chiral BCHs with high yields and enantioselectivities. chinesechemsoc.org In 2022, the first Lewis acid-catalyzed (3+2) cycloaddition between N-aryl imines and BCB esters was reported using Ga(OTf)₃, opening new avenues for dipolar cyclizations. chinesechemsoc.org More recently, enantioselective formal (3+3) cycloadditions of BCBs with nitrones have been achieved using a chiral Lewis acid and a bidentate chelating BCB substrate, yielding hetero-bicyclo[3.1.1]heptane products with excellent enantiomeric excess (ee). nih.gov
Chiral Brønsted acids offer an alternative and effective approach. In 2023, the first organocatalytic enantioselective isomerization of BCBs to cyclobutenes was achieved using N-triflyl phosphoramide as a Brønsted acid catalyst. acs.org This method provides good yields and high enantioselectivity under mild conditions. acs.orgrsc.org A significant breakthrough in 2024 involved a chiral Brønsted acid-catalyzed asymmetric [2π+2σ] cycloaddition of BCB ketones with vinylazaarenes. chinesechemsoc.org Furthermore, divergent catalytic methods have been developed where the choice between a chiral Lewis acid and a chiral Brønsted acid catalyst dictates the reaction pathway with α,β-unsaturated ketones, leading to different regioisomeric chiral products. acs.org
Catalytic Asymmetric Transformations of Bicyclo[1.1.0]butanes using Chiral Lewis/Brønsted Acids
| Catalyst System | Reactant | Product Type | Key Findings | Reference |
|---|---|---|---|---|
| Sc(OTf)₃ / Chiral PyBox | α,β-Unsaturated Ketones | Enantioenriched Bicyclo[2.1.1]hexanes (BCHs) | High regio-, enantio-, and diastereoselectivity in polar cycloaddition. | acs.org |
| Yb(OTf)₃ / PyBox | α-Aryl Vinyl Azides | Chiral BCHs with α-chiral tertiary azido (B1232118) functionalities | Yields up to 98% and ee values up to 99%. | chinesechemsoc.org |
| Ga(OTf)₃ | N-Aryl Imines | Racemic Aza-bicyclo[2.1.1]hexanes | First instance of Lewis acid-catalyzed cycloadditions with BCBs. | chinesechemsoc.org |
| Chiral Lewis Acid | Nitrones | Hetero-bicyclo[3.1.1]heptanes | Up to 99% yield and >99% ee. | nih.gov |
| N-Triflyl Phosphoramide (Brønsted Acid) | BCB Esters, Amides, Ketones | Enantioenriched Cyclobutenes | First organocatalytic enantioselective BCB isomerization; yields up to 97% and ee up to 96%. | acs.org |
| Chiral Brønsted Acid | Vinylazaarenes | Chiral Bicyclo[2.1.1]hexanes | Asymmetric [2π+2σ] cycloaddition. | chinesechemsoc.org |
Transition-metal catalysis provides a powerful platform for the asymmetric functionalization of bicyclo[1.1.0]butanes, often proceeding through pathways distinct from acid catalysis. chinesechemsoc.org Iridium and palladium catalysts, in particular, have been instrumental in developing novel enantioselective transformations. chinesechemsoc.org
In 2023, the first asymmetric ring-opening reactions of BCBs were reported using chiral iridium catalysis. chinesechemsoc.org An in situ generated BCB boronate complex reacted with allylic carbonates in the presence of an [Ir(cod)Cl]₂/phosphoramidite (B1245037) ligand catalyst to produce enantioenriched trans-1,1,3-trisubstituted cyclobutanes with high yields and enantioselectivity. chinesechemsoc.org This methodology demonstrates the difunctionalization of the C-C σ-bond of the strained boronate complexes through an allylation-induced 1,2-metalate rearrangement. acs.org Furthermore, a relay catalysis system using In(OTf)₃ and a chiral iridium catalyst has been developed for the enantioselective synthesis of 2-azabicyclo[3.1.1]heptane architectures. chinesechemsoc.org This process involves a Lewis acid-catalyzed ring-opening of BCB ketones followed by an intramolecular enantioselective ring closure via chiral iridium-catalyzed allyl substitution. chinesechemsoc.org
Chiral palladium catalysis has also been effectively utilized in the enantioselective cycloaddition reactions of BCBs, leveraging the concept of transition-metal-π-allyl mediated asymmetric catalysis to construct chiral bicyclo[n.1.1]alkanes. chinesechemsoc.org These transition-metal catalyzed reactions expand the synthetic utility of BCBs, enabling the construction of complex chiral molecules that are valuable as bioisosteres in drug design. acs.orgchinesechemsoc.org
Transition-Metal Catalyzed Asymmetric Transformations of Bicyclo[1.1.0]butanes
| Catalyst System | Reactant | Product Type | Key Findings | Reference |
|---|---|---|---|---|
| [Ir(cod)Cl]₂ / Phosphoramidite Ligand | BCB Boronate Complex, Allylic Carbonates | Enantioenriched trans-1,1,3-Trisubstituted Cyclobutanes | First asymmetric ring-opening of BCBs; yields up to 86% and ee of 98%. | chinesechemsoc.org |
| In(OTf)₃ / Iridium Relay Catalysis | BCB Ketones, N-Allyl Carbonates | Chiral 2-Azabicyclo[3.1.1]heptane Architectures | Lewis acid-catalyzed ring-opening followed by intramolecular enantioselective ring closure. | chinesechemsoc.org |
| Chiral Palladium Catalysis | Various | Chiral Bicyclo[n.1.1]alkanes | Utilizes transition-metal-π-allyl mediated asymmetric catalysis concept. | chinesechemsoc.org |
Chiral Lewis/Brønsted Acid Catalysis
Pericyclic Reaction Pathways
The strained nature of the this compound skeleton makes it an active participant in pericyclic reactions, a class of reactions that has been comparatively overlooked in favor of stepwise additions. acs.orgnih.govchemrxiv.orgnih.govchemrxiv.orgorganic-chemistry.org These concerted or pseudo-concerted pathways offer a high degree of stereocontrol and provide direct routes to complex cyclic systems.
Bicyclo[1.1.0]butanes substituted with appropriate unsaturated tethers can undergo highly chemo- and diastereoselective intramolecular pericyclic reactions under mild thermal conditions. core.ac.uk The outcome of these reactions is often dictated by the nature of the tether. For example, N-allyl amides of bicyclobutane exclusively yield formal ene products, while cinnamyl amides participate in intramolecular [2+2] cycloadditions. core.ac.uknih.gov
Mechanistic studies, including Electron Spin Resonance (ESR) analysis, suggest that these transformations may proceed through a biradical mechanism. researchgate.netnih.govrsc.org The facile hemolytic cleavage of the central C-C bond of the bicyclobutane ring is proposed to form a biradical intermediate. The subsequent reaction pathway of this intermediate depends on its stability. A resonance-stabilized biradical (e.g., from a cinnamyl substituent) can undergo intramolecular radical recombination to form the [2+2] cycloadduct. In contrast, a more reactive, non-stabilized biradical (e.g., from an allyl substituent) may undergo an intramolecular hydrogen atom transfer, leading to the ene product. researchgate.net
Bicyclo[1.1.0]butanes have been shown to act as enophiles in Alder-ene type reactions with highly reactive, strained alkenes and alkynes. acs.orgorganic-chemistry.org These reactions provide a facile route to cyclobutene derivatives decorated with highly substituted cyclopropane (B1198618) or aryl groups. acs.orgnih.govchemrxiv.orgnih.govchemrxiv.orgorganic-chemistry.org
The reaction of polyfunctionalized BCBs with cyclopropenes, which can be generated in situ, results in the formation of cyclopropyl-substituted cyclobutenes with high regio- and diastereoselectivity. acs.orgorganic-chemistry.org Similarly, the reaction of BCBs with arynes, generated under mild conditions from arylsilane triflates, yields aryl-substituted cyclobutenes in high yields. acs.orgorganic-chemistry.org Computational and mechanistic studies support an asynchronous, concerted "one step–two stage" pathway for these transformations, where the C-C bond formation precedes the C-H bond transfer. acs.orgorganic-chemistry.org
Alder-Ene Reactions of Bicyclo[1.1.0]butanes
| Ene Component | Generation Method | Product | Key Features | Reference |
|---|---|---|---|---|
| Cyclopropenes | In situ from vinyl diazoacetates under blue light | Cyclopropyl-substituted cyclobutenes | High regio- and diastereoselectivity. | acs.orgorganic-chemistry.org |
| Arynes | From arylsilane triflates | Aryl-substituted cyclobutenes | High yields under mild conditions. | acs.orgorganic-chemistry.org |
Computational studies on hexafluorothis compound have revealed a novel type of concerted transformation termed the "fluorohomoene" reaction. acs.orgacs.orgnih.gov This reaction with certain alkenes is classified as a pseudopericyclic process. acs.orgacs.orgnih.gov Unlike true pericyclic reactions, pseudopericyclic reactions are not governed by the Woodward-Hoffmann rules. acs.org The condensation of hexafluorothis compound with water is also predicted to be a pseudopericyclic process. acs.orgacs.orgnih.gov These computational findings suggest that even highly fluorinated, and presumably more stable, bicyclobutanes can participate in unique concerted reactions, expanding the scope of their reactivity beyond traditional pericyclic and stepwise pathways. acs.orgacs.org
Theoretical and Computational Chemistry Studies
Quantum Mechanical Investigations of Electronic Structure and Bonding
Quantum mechanical calculations have been crucial in elucidating the electronic structure and bonding in bicyclo[1.1.0]butane. The molecule is characterized by two fused cyclopropane (B1198618) rings, resulting in significant ring strain. researchgate.net A key feature is the nature of the central C1-C3 bond, which exhibits significant p-character, a consequence of the molecule's "butterfly" geometry where the two "wings" are separated by a 123° angle. nih.gov This high p-character makes the central bond resemble a π-bond in its reactivity, readily engaging with a variety of reagents. researchgate.netnih.gov
Computational studies have also explored the molecule's acidity and basicity. The gas-phase acidity of this compound has been measured at 398 ± 2 kcal mol⁻¹, and a pKa of 37.9 has been predicted. rsc.org Furthermore, computations suggest a proton affinity of 870 kJ mol⁻¹, indicating it is one of the most basic saturated hydrocarbons, with protonation predicted to occur at the bridgehead carbon. rsc.org
Analysis of Strain Energy and Bridgehead Substituent Effects
The high reactivity of bicyclo[1.1.0]butanes is largely attributed to their significant strain energy. rsc.org Theoretical calculations have provided excellent agreement with experimental data, predicting a strain energy of approximately 267 kJ mol⁻¹ (~64 kcal mol⁻¹). rsc.org While Baeyer strain is a major contributor, the effects of substituents at the bridgehead positions also play a significant role in the molecule's energy. rsc.org
Computational studies have systematically investigated the impact of various substituents on the strain energy. For instance, electron-withdrawing groups like trifluoromethyl (CF₃) and cyano (CN), as well as the lithium (Li) atom, have been found to be stabilizing, thereby decreasing the strain energy. rsc.org Conversely, the electronic nature of substituents on aryl groups attached to the bridgehead can influence reaction rates, with electron-donating groups generally increasing reactivity in certain reactions. nih.govacs.org
Interactive Table: Effect of Bridgehead Substituents on Reaction Barriers
| Substituent on Arene Ring | Transition State Energy (kcal mol⁻¹) |
|---|---|
| OMe (electron-donating) | 21.2 |
| H (unsubstituted) | 22.5 |
This data highlights how electron-donating groups lower the energy barrier for the reaction, consistent with experimental observations. nih.govacs.org
Computational Elucidation of Reaction Mechanisms
Computational chemistry has been indispensable in mapping out the complex reaction mechanisms of this compound.
Theoretical studies have been successful in modeling various reaction pathways, including thermal isomerizations, cycloadditions, and rearrangements. For the thermal isomerization of this compound to 1,3-butadiene (B125203), calculations have identified a conrotatory transition state as the lowest energy pathway, with a predicted barrier in excellent agreement with experimental values. msu.eduiastate.edu
In the context of Alder-ene type reactions, computational investigations have supported a concerted but highly asynchronous mechanism. nih.govacs.org For the reaction with cyclopropenes, transition state analysis revealed that C-C bond formation precedes C-H bond breaking. nih.govacs.org Similarly, in rhodium(I)-catalyzed annulations, DFT calculations have indicated the involvement of rhodium carbenoid and metallocyclobutane intermediates. nih.govacs.org
The characterization of transient intermediates is a significant challenge that computational methods have helped to overcome. The formation of bicyclo[1.1.0]butyl radical cations through single-electron oxidation has been a focus of recent research. nih.govchemrxiv.orgresearchgate.netacs.orgnih.gov DFT computations have been instrumental in understanding the physical nature of these radical cations and their subsequent reactivity in [2π + 2σ] cycloaddition reactions. nih.govchemrxiv.orgresearchgate.netacs.orgnih.gov These studies have confirmed the involvement of these radical cations and have helped to elucidate their interactions with various alkenes. nih.govacs.org
Reaction Pathways and Transition State Analysis
Excited States and Photochemistry Computational Models
The photochemistry of this compound has been another area of active theoretical investigation. chemrxiv.org Calculations of the excited states have been performed using various theoretical methods, showing good agreement with experimental excitation energies in the gas phase. acs.orgresearchgate.netnih.gov
To understand the solution-phase photochemistry, computational models have been developed that incorporate solvent effects. These models predict a blue-shift of the gas-phase excitation energies in solution and, more importantly, an increase in Rydberg-valence mixing. acs.orgresearchgate.netnih.gov This mixing of antibonding valence character into the excited states is crucial for explaining the observed bond-breaking and the formation of conical intersection intermediates that lead to photoisomerization products. acs.orgresearchgate.netnih.govdntb.gov.ua
Vibrational Spectroscopy Interpretation via Ab Initio Anharmonic Models
The interpretation of the vibrational spectra of this compound has been significantly aided by theoretical calculations. acs.org Ab initio anharmonic models have been employed to provide a theoretical interpretation of the infrared and Raman spectra. msu.rucdnsciencepub.comdntb.gov.ua These advanced computational methods go beyond the simple harmonic oscillator approximation and account for anharmonicity, leading to a more accurate prediction of vibrational frequencies and intensities. msu.ru This allows for a more reliable assignment of the experimental spectral bands to specific vibrational modes of the molecule. msu.rucdnsciencepub.com
Substituent Effects on Reactivity and Stability (e.g., Halogenated Bicyclo[1.1.0]butanes)
Theoretical and computational chemistry have been indispensable tools for understanding the nuanced ways in which substituents influence the delicate electronic structure and inherent strain of the this compound (BCB) framework. These studies provide critical insights into the molecule's geometry, stability, and reaction pathways, which are often difficult to probe experimentally.
The placement of substituents on the this compound skeleton can dramatically alter its stability and reactivity. Bridgehead substituents, in particular, exert significant electronic effects. rsc.org Computational analyses have shown that these effects are primarily electronic in nature, with minimal contribution from changes in Baeyer strain that might arise from ring deformation. rsc.org The strain energy of the parent this compound is calculated to be approximately 267 kJ mol⁻¹ (~64 kcal mol⁻¹). rsc.org
Electron-withdrawing groups (EWGs) can have a pronounced impact on the stability of the bicyclobutane core. For instance, early computational work by Dill and coworkers identified substituents like cyano (CN) and trifluoromethyl (CF₃) as having a stabilizing effect on the molecule. rsc.org This stabilization is attributed to the ability of these groups to delocalize electron density, which helps to alleviate some of the inherent strain energy of the bicyclic system. rsc.org Conversely, electron-donating groups (EDGs) can attenuate the ring-opening reactivity of the central bond. rsc.org
The nature of the substituent also dictates the regioselectivity of reactions. For example, in photocatalyzed cycloadditions, the interplay between substituents on both the bicyclobutane and the reacting alkene determines the mechanistic pathway and the resulting regiochemistry of the products. diva-portal.orgrsc.org
Halogenated Bicyclo[1.1.0]butanes
Halogen substituents, particularly fluorine, have been a subject of significant computational interest. A theoretical study on hexafluorothis compound predicted that, despite having a very weak central C-C bond, the perfluorinated compound should be quite robust. nih.gov Unlike the parent hydrocarbon which thermally rearranges to butadiene, hexafluorothis compound is predicted to yield hexafluorocyclobutene (B1221722) upon heating. nih.gov This altered reactivity highlights the profound influence of perfluorination on the potential energy surface. The study also predicted that the fluorinated bicyclobutane would react under mild conditions with various reagents, including alkenes, through a novel concerted pseudopericyclic pathway termed a "fluorohomoene" reaction. nih.gov
Further computational studies on 1,3-dihalogenated bicyclo[1.1.0]butanes using multireference calculations and non-adiabatic molecular dynamics have explored the stereoselectivity of their formation from photochemical reactions. These studies found that halogenation with fluorine, chlorine, and bromine significantly perturbs the potential energy surface, favoring specific stereochemical outcomes due to powerful hyperconjugative interactions (nC→σ*C–X). chemrxiv.org
The structural parameters of the this compound core are also sensitive to substitution. The interflap angle (the angle between the two cyclopropane "wings") and the length of the central C1-C3 bond are correlated; elongation of the central bond, often due to steric bulk, results in a larger interflap angle. pitt.edu
The tables below summarize key computed structural parameters for the parent this compound and select substituted derivatives, illustrating the impact of substituents on the molecule's geometry.
Computed Geometric Parameters of this compound
Data obtained from B3LYP/6-311G**(d,p) level of theory, unless otherwise noted.
| Parameter | Value | Reference |
|---|---|---|
| C1-C3 Bond Length | 1.485 Å | |
| C1-C2 Bond Length | 1.501 Å | |
| Interflap Angle (α) | 123.0° | pitt.edu |
| Bridgehead 13C–1H Coupling Constant | 202 Hz | rsc.org |
Influence of Bridgehead Substituents on the C1-C3 Bond Length
| Substituent at C1 | C1-C3 Bond Length (Å) | Reference |
|---|---|---|
| H | ~1.50 Å | rsc.org |
| Phenylsulfonyl | 1.51 Å |
These computational findings underscore the principle that substituents modulate the electronic structure and reactivity of the this compound system in complex ways. Electron-withdrawing groups, including halogens, can enhance thermal stability while simultaneously activating the molecule for specific types of transformations, a duality that is critical for its application in synthetic chemistry.
Derivatives and Functionalization Strategies
Synthetic Utility of Substituted Bicyclo[1.1.0]butanes
Substituted bicyclo[1.1.0]butanes are valuable substrates in "strain release" synthesis, a powerful strategy for constructing polysubstituted cyclobutane (B1203170) systems. researchgate.net The introduction of substituents onto the BCB framework can be challenging, often requiring multi-step linear syntheses. rsc.orgresearchgate.net However, recent advancements have provided more direct methods for creating functionalized BCBs.
A significant strategy involves the "late-stage" functionalization of pre-formed BCB scaffolds. For instance, directed metalation of readily available BCB amides allows for the synthesis of a wide variety of tri- and tetrasubstituted BCBs. researchgate.net This approach facilitates the introduction of substituents onto the bridge of the BCB, which can then be converted into other useful small ring building blocks. researchgate.net Another key method is the palladium-catalyzed cross-coupling on pre-formed BCBs, which enables diversification at the bridgehead position. rsc.org
Substituted BCBs undergo a range of useful transformations:
Cycloaddition Reactions : The strained central C–C bond of BCBs exhibits olefin-like reactivity, readily participating in various cycloaddition reactions. chinesechemsoc.org For example, photoredox catalysis can be used to promote the single-electron oxidation of BCBs, generating radical cations that undergo highly regio- and diastereoselective [2π + 2σ] cycloaddition reactions with alkenes. acs.org This method is notable for its broad scope, including reactions with nonactivated alkenes for the first time in this class of reaction. acs.org
Isomerization : The substitution pattern on the BCB can dictate its reactivity. For example, a trisubstituted BCB with a phenyl group at the bridgehead and a methyl group on a bridge isomerizes to a cyclobutene (B1205218) in nearly quantitative yield upon treatment with anhydrous hydrochloric acid. researchgate.net In contrast, a BCB with methyl groups at both the bridge and bridgehead positions yields a cyclopropane (B1198618) derivative under the same conditions. researchgate.net
Synthesis of Bicyclo[1.1.1]pentanes (BCPs) : Substituted BCBs are precursors to BCPs, which are recognized as valuable C(sp³)-rich bioisosteres for substituted arenes in drug design. chinesechemsoc.org One method involves a two-step sequence starting with a dirhodium-mediated cyclization to form the BCB, followed by a photoinduced carbene addition into the strained central C–C bond to yield 2-substituted BCPs. chemrxiv.org
The table below summarizes selected transformations of substituted BCBs.
| Starting Material (Substituted BCB) | Reagents/Conditions | Product Type | Ref |
| Bridgehead amide-substituted BCB | sec-BuLi, TMEDA, then electrophile | Bridge-functionalized BCB | rsc.org |
| Bridgehead iodide-substituted BCB | Aryl boronic acid, Pd catalyst | Aryl-substituted BCB | rsc.org |
| Phenyl-substituted BCB | Alkene, photoredox catalyst, visible light | Bicyclo[2.1.1]hexane | acs.org |
| Diazo compound | Rh₂(esp)₂ | Bicyclo[1.1.0]butane | chemrxiv.org |
| Trisubstituted BCB (phenyl at bridgehead) | Anhydrous HCl | Cyclobutene | researchgate.net |
Reactivity of Metalated Bicyclo[1.1.0]butanes (e.g., Bicyclo[1.1.0]butyllithium)
The use of metalated bicyclo[1.1.0]butanes in synthesis has seen a significant resurgence, providing unique transformations and novel molecular fragments. nih.govresearchgate.net The key to their reactivity lies in the relatively high acidity of the bridgehead C-H bonds, which allows for easy deprotonation by a strong base to form a metalated intermediate, most notably bicyclo[1.1.0]butyllithium (BCB-Li). nih.govresearchgate.net This organometallic species is a powerful nucleophile that reacts with a wide range of electrophiles.
The generation of BCB-Li is typically achieved through the reaction of 1-bromo-3-chlorocyclobutane (B1620077) or from gem-dibromocyclopropanes via sequential reactions with alkyllithium reagents. acs.org Once formed, BCB-Li can be trapped with various electrophiles to create a diverse set of functionalized BCBs, including alcohols, amides, esters, ketones, and amines. chemrxiv.orgpitt.edu
Recent developments have streamlined the generation and use of BCB-Li. A continuous flow process has been developed that allows for the generation of BCB-Li and its subsequent functionalization in a single, one-flow process, eliminating the need to isolate the highly reactive intermediate. acs.org This flow method offers significant advantages over traditional batch processes, such as operating at much higher temperatures (0 °C versus -78 °C) and requiring only a single organolithium reagent, which enhances its practicality and scalability. acs.org
The reactivity of BCB-Li is broad, as illustrated by its reactions with various electrophiles.
| Electrophile | Product after Reaction with BCB-Li | Ref |
| Aldehydes (e.g., p-chlorobenzaldehyde) | BCB-alcohol | acs.org |
| Quaternary ammonium (B1175870) ions (from quinolines, pyridines) | BCB-dihydroquinolines/dihydropyridines | chemrxiv.org |
| Imines | BCB-amines | researchgate.net |
| Boronic Esters | Bicyclo[1.1.0]butyl boronate complexes | researchgate.netorganic-chemistry.org |
Furthermore, the reactivity can be tuned by transmetalation. For example, treating BCB-Li with MgBr₂∙Et₂O or MgCl₂∙LiCl forms the corresponding Grignard reagent, bicyclo[1.1.0]butylmagnesium chloride (BCB-MgCl), which can exhibit more selective reactivity. chemrxiv.org The structure of BCB-Li has been shown to exist as a dimer when ligated with tetramethylethylenediamine (TMEDA). researchgate.net
Transformations of Bicyclo[1.1.0]butyl Boronate Complexes
Bicyclo[1.1.0]butyl boronate complexes are highly versatile intermediates that enable the difunctionalization of the strained central C-C σ-bond. researchgate.netorganic-chemistry.org These complexes are typically prepared in situ by reacting boronic esters with bicyclo[1.1.0]butyllithium. researchgate.netorganic-chemistry.orgacs.org
The key transformation of these boronate 'ate' complexes involves a 1,2-metalate shift. researchgate.net Upon reaction with an electrophile, the complex undergoes a rearrangement where a substituent from the boron atom migrates to the adjacent carbon, leading to the cleavage of the central C1-C3 bond and the formation of a highly functionalized, diastereomerically enriched 1,1,3-trisubstituted cyclobutane. researchgate.netorganic-chemistry.org This method is powerful because it allows for the modular construction of these cyclobutane products, which are valuable as rigid, C(sp³)-rich bioisosteres of phenyl rings in medicinal chemistry. organic-chemistry.org
The reaction demonstrates a broad substrate scope, with a variety of electrophiles and boronic esters being successfully employed. researchgate.netorganic-chemistry.org The high diastereoselectivity observed has been rationalized through a combination of experimental data and DFT calculations, which suggest that the reaction can proceed through either a concerted or a stepwise mechanism depending on the migrating group and the electrophile used. organic-chemistry.org
Key applications of BCB-boronate complexes include:
Asymmetric Difunctionalization : Chiral iridium catalysts have been used to facilitate the asymmetric ring-opening of BCBs. chinesechemsoc.org A BCB boronate complex, formed in situ, can react with racemic allylic carbonates to produce enantioenriched trans-1,1,3-trisubstituted cyclobutanes with high yields and enantiomeric excess. chinesechemsoc.org
Visible Light-Mediated Coupling : In a three-component coupling reaction, a BCB-boronate complex can react with an alkyl iodide under visible light irradiation. rsc.org This process involves the generation of an alkyl radical that adds to the σ-bond of the boronate complex, ultimately leading to complex cyclobutane structures with high stereoselectivity. rsc.org
Synthesis of Atropisomers : An asymmetric synthesis of atropisomers featuring cis-cyclobutane boronic esters has been developed, which relies on a 1,2-carbon or boron migration of the ring-strained boronate complexes to achieve high enantioselectivity. researchgate.net
The table below highlights the versatility of BCB-boronate complexes in synthesis.
| Boronic Ester Component | Electrophile/Coupling Partner | Catalyst/Conditions | Product Type | Ref |
| Aryl, Alkenyl, Alkyl Boronic Esters | Various (e.g., aldehydes, ketones, allyl halides) | None (spontaneous reaction) | 1,1,3-Trisubstituted cyclobutanes | researchgate.netorganic-chemistry.org |
| Aryl, Vinyl Boronic Esters | Biaryl triflates | Pd(0)/BINAP | Axially chiral cyclobutanes | chinesechemsoc.org |
| Various Boronic Esters | Racemic allylic carbonates | [Ir(cod)Cl]₂/Chiral phosphoramidite (B1245037) ligand | Enantioenriched trans-1,1,3-trisubstituted cyclobutanes | chinesechemsoc.org |
| Various Boronic Esters | Alkyl iodides | Visible light | Complex substituted cyclobutanes | rsc.org |
| Aryl, Alkenyl, Alkyl Boronic Esters, B₂pin₂ | Aryl iodides | Ni catalyst (for DYKAT) | Atropisomeric cis-cyclobutane boronic esters | researchgate.net |
Applications in Advanced Organic Synthesis
Bicyclo[1.1.0]butanes as Versatile Building Blocks for Molecular Complexity
Bicyclo[1.1.0]butanes (BCBs) are increasingly recognized for their role as versatile building blocks in the generation of molecular complexity. acs.orgrsc.org Their high strain energy, a consequence of their fused cyclopropane (B1198618) ring structure, makes them "spring-loaded" molecules, primed for a variety of chemical transformations. chinesechemsoc.orgchinesechemsoc.org The central carbon-carbon bond of the BCB scaffold possesses significant p-character, which allows it to react with a wide range of chemical species including nucleophiles, electrophiles, radicals, and carbenes. acs.orgresearchgate.netacs.org This reactivity has been harnessed to construct a diverse array of sp³-rich carbocyclic and heterocyclic structures. acs.org
The first synthesis of a BCB derivative was reported in 1959 by Wiberg and Ciula, who prepared an ester-substituted BCB. rsc.org Since this initial discovery, numerous methods for the synthesis and functionalization of BCBs have been developed, further expanding their utility. rsc.org For instance, the development of methods for the late-stage diversification of pre-formed BCBs, such as palladium-catalyzed cross-coupling reactions, has enabled the synthesis of a wider range of substituted BCB building blocks. acs.orgresearchgate.net These advancements have transformed BCBs from mere chemical curiosities into modular and powerful synthetic workhorses. rsc.orgrsc.org
The diverse reactivity of BCBs allows for their participation in various reaction types, leading to complex molecular frameworks. These include:
Cycloaddition reactions: The olefin-like character of the central C-C bond enables BCBs to undergo cycloaddition reactions, forming various other ring systems. chinesechemsoc.orgrsc.org
Ring-opening reactions: The inherent strain in the BCB scaffold can be released through ring-opening reactions, providing access to functionalized four-membered rings. chinesechemsoc.orgnih.gov
Rearrangement reactions: BCBs can undergo rearrangement reactions to form different isomeric structures. chinesechemsoc.org
These transformations have positioned BCBs as valuable starting materials for the synthesis of complex molecules, including those with potential applications in medicinal chemistry and materials science. acs.orgacs.org
Construction of Four-Membered Carbocycles and Bicyclo[n.1.1]alkanes
A significant application of bicyclo[1.1.0]butanes in organic synthesis is the construction of four-membered carbocycles, such as cyclobutanes and cyclobutenes. chinesechemsoc.orgresearchgate.net The high strain energy of the BCB ring system is the driving force for these transformations, which typically proceed through the cleavage of the central C1-C3 bond. chinesechemsoc.org These strain-release reactions provide a powerful and efficient method for accessing polysubstituted four-membered ring systems. researchgate.net
The ring-opening of BCBs can be initiated by a variety of reagents and conditions, leading to a diverse range of cyclobutane (B1203170) derivatives. For example, the reaction of BCBs with nucleophiles can lead to the formation of substituted cyclobutanes. researchgate.net Similarly, radical-initiated ring-opening reactions have also been developed. nih.gov
In addition to the synthesis of simple four-membered rings, BCBs are also valuable precursors for the construction of bicyclo[n.1.1]alkanes. chinesechemsoc.org These bridged bicyclic scaffolds are of increasing interest in medicinal chemistry as they can serve as bioisosteres for aromatic rings. chemrxiv.org A key strategy for the synthesis of bicyclo[n.1.1]alkanes is the [2π + 2σ] cycloaddition reaction of BCBs with alkenes. nih.gov This reaction, which can be promoted by thermal or photochemical methods, involves the formal addition of an alkene across the central σ-bond of the BCB. For instance, the synthesis of bicyclo[2.1.1]hexanes can be achieved through the cycloaddition of BCBs with alkenes. nih.gov
Recent research has focused on developing catalytic and stereoselective methods for these transformations. For example, Lewis acid-catalyzed formal [2π+2σ] and [4π+2σ] cycloadditions between allylsilanes and BCBs have been developed to afford functionalized bicyclo[2.1.1]hexanes and bicyclo[4.1.1]octanes. chemrxiv.org These methods offer operational simplicity and mild reaction conditions, expanding the accessibility of these important bridged bicyclic structures. chemrxiv.org
Generation of Chiral Four-Membered Carbocycles
The development of methods for the enantioselective synthesis of chiral four-membered carbocycles from bicyclo[1.1.0]butanes is an area of growing importance. chinesechemsoc.org While numerous strategies exist for the construction of racemic and achiral cyclobutane frameworks from BCBs, the synthesis of their enantioenriched counterparts has historically been more challenging. chinesechemsoc.org
Recent advancements have focused on the use of catalytic asymmetric transformations to control the stereochemistry of the ring-opening and cycloaddition reactions of BCBs. These innovative strategies employ chiral catalysts to induce enantioselectivity, providing access to valuable chiral building blocks for the synthesis of pharmaceuticals and other bioactive molecules. chinesechemsoc.org
One promising approach involves the use of chiral iridium catalysis for the asymmetric ring-opening of BCBs. In 2023, Aggarwal and coworkers reported the first such reaction, where a chiral iridium catalyst facilitated the reaction of BCB boronate complexes with allylic carbonates to produce enantioenriched trans-1,1,3-trisubstituted cyclobutanes with high yields and enantiomeric excess. chinesechemsoc.org
Another strategy involves the use of enzymatic catalysis. Hemeproteins have been engineered through directed evolution to catalyze the formation of chiral bicyclobutanes with high efficiency and selectivity. nih.gov This biocatalytic approach offers a green and sustainable alternative to traditional chemical methods.
The development of these catalytic asymmetric methods is crucial for expanding the chemical space of pharmaceutically valuable chiral molecules and for enabling the application of enantioenriched bicyclo[n.1.1]alkanes in chiral drug discovery. chinesechemsoc.org Further research in this area is needed to develop more efficient and selective catalytic systems for the practical and stereocontrolled synthesis of chiral four-membered rings through BCB activation. chinesechemsoc.org
Role in Strain-Release Synthesis
The concept of "strain-release" synthesis has become a powerful strategy in modern organic chemistry, and bicyclo[1.1.0]butanes are prime examples of reagents that utilize this principle. rsc.orgnih.gov The significant strain energy of approximately 66 kcal/mol stored within the BCB scaffold makes it a "spring-loaded" molecule, ready to undergo reactions that relieve this strain. nih.gov This inherent reactivity drives a variety of transformations, enabling the formation of complex and often otherwise inaccessible molecular structures. researchgate.netnih.gov
The central C1-C3 σ-bond in BCBs has a high degree of p-character, making it susceptible to cleavage. acs.org This bond can be broken through reactions with a wide range of partners, including nucleophiles, electrophiles, radicals, and carbenes, leading to the formation of functionalized cyclobutane and other ring systems. researchgate.netacs.org The release of strain provides a strong thermodynamic driving force for these reactions, often allowing them to proceed under mild conditions. acs.org
Strain-release reactions of BCBs have been employed in a variety of synthetic applications:
Strain-Release Amination: Baran's group developed a strain-release amination of BCBs, which has contributed to a renewed interest in the ring-opening of these molecules for synthesizing four-membered rings. chinesechemsoc.org
[2π + 2σ] Cycloadditions: BCBs can act as 2σ-electron components in cycloaddition reactions. For example, visible light-mediated triplet energy transfer catalysis can induce a [2π + 2σ] photocycloaddition between BCBs and alkenes to form bicyclo[2.1.1]hexanes. researchgate.netnih.gov
Radical Strain-Release/ acs.orgacs.org-Rearrangement Cascade: A photoredox-catalyzed radical strain-release/ acs.orgacs.org-rearrangement cascade strategy has been developed for the synthesis of polysubstituted cyclobutanes from BCBs. researchgate.netresearchgate.net
These examples highlight the versatility of strain-release synthesis using BCBs to construct complex molecular architectures with high efficiency.
Development of C(sp³)-Rich Bioisosteres
In modern medicinal chemistry, there is a growing emphasis on "escaping from flatland," which involves replacing flat, two-dimensional aromatic rings with three-dimensional, C(sp³)-rich scaffolds. chemrxiv.orgcolab.ws This strategy can lead to improved physicochemical properties of drug candidates, such as enhanced solubility and metabolic stability. nih.gov Bicyclo[1.1.0]butanes and their derivatives have emerged as valuable building blocks for the development of such C(sp³)-rich bioisosteres. rsc.orgchinesechemsoc.orgcolab.ws
The replacement of a benzene (B151609) ring with a saturated, three-dimensional scaffold can significantly alter the properties of a molecule. nih.gov Bicyclo[1.1.1]pentanes (BCPs), which can be synthesized from BCBs, have been successfully employed as bioisosteres for para-substituted phenyl rings. rsc.orgchemrxiv.org More recently, bicyclo[2.1.1]hexanes (BCHs), also accessible from BCBs, have been identified as non-classical bioisosteres for ortho- and meta-substituted benzenes. chemrxiv.orgnih.gov
The synthesis of these C(sp³)-rich scaffolds often relies on the unique reactivity of BCBs. For instance, cycloaddition reactions involving BCBs provide a direct route to bridged bicyclic systems like BCHs. researchgate.netnih.gov The development of new synthetic methods, such as titanium-catalyzed intermolecular radical-relay [2σ + 2π] cycloadditions of BCBs with 1,3-dienes, has further expanded the accessibility of structurally diverse stilbene (B7821643) bioisosteres. nih.gov
The use of BCBs in the synthesis of C(sp³)-rich bioisosteres is a rapidly developing area of research. chinesechemsoc.orgcolab.ws The ability to generate novel, three-dimensional molecular scaffolds is crucial for expanding the chemical space available for drug discovery and for developing next-generation therapeutics with improved properties. colab.ws
Bicyclo[1.1.0]butanes as Covalent Warheads and Bioconjugation Agents
Bicyclo[1.1.0]butanes have garnered significant attention for their application as covalent warheads in drug discovery and as agents for bioconjugation. rsc.orgresearchgate.net The high strain energy of the BCB scaffold allows it to react with biological nucleophiles, such as the thiol group of cysteine residues in proteins, to form stable covalent bonds. researchgate.net This reactivity makes BCBs attractive for the design of targeted covalent inhibitors, which can offer enhanced potency and duration of action compared to their non-covalent counterparts.
The olefinic character of the bridgehead bond in BCBs enables them to function as pseudo-Michael acceptors. chemrxiv.org This allows for site-specific modification of biological targets. chemrxiv.org The reactivity of the BCB warhead can be tuned by modifying the substituents on the bicyclic scaffold, allowing for the development of electrophiles with appropriate reactivity and selectivity. researchgate.net For example, the synthesis of sulfoximine-functionalized BCBs has been reported, which act as novel, tunable, and cysteine-selective chiral warheads. researchgate.net
In addition to their use as covalent inhibitors, BCBs are also valuable for bioconjugation, the process of linking molecules to biological macromolecules such as proteins or antibodies. rsc.orgresearchgate.net The strain-release reaction of BCBs with thiols provides a mechanism for site-specific bioconjugation, which is crucial for the development of antibody-drug conjugates (ADCs) and other targeted therapies.
Polymerization Chemistry of Bicyclo 1.1.0 Butane Monomers
Free Radical Ring-Opening Polymerization of Bicyclo[1.1.0]butane Derivatives
This compound derivatives, particularly those substituted with electron-withdrawing groups like nitriles and esters, readily undergo free-radical ring-opening polymerization. rsc.orgresearchgate.net This process is initiated by the addition of a radical to the strained central σ-bond of the BCB monomer, leading to the formation of a 1,3-diradical intermediate. nottingham.ac.uk This diradical then propagates the polymerization by reacting with another monomer molecule. The presence of radical-stabilizing substituents is crucial for successful polymerization. rsc.org
The polymerization proceeds via a ring-opening mechanism that results in a polymer chain composed of 1,3-enchained cyclobutane (B1203170) rings. researchgate.net The stereochemistry of the resulting polymer can be influenced by the substituents on the bicyclobutane monomer. For instance, the free-radical polymerization of dimethyl bicyclobutane-1,3-dicarboxylate yields a polymer with 95% trans stereochemistry. rsc.orgnih.gov This high stereospecificity is attributed to the slow conversion of the intermediate "biradicaloids" relative to their subsequent reactions. pitt.edu
Recent advancements have demonstrated that photoinduced electron/energy transfer reversible addition-fragmentation chain transfer (PET-RAFT) polymerization can be an effective method for the controlled radical ring-opening polymerization of BCB-derived monomers. nottingham.ac.uk This technique allows for the synthesis of poly(BCBs) with predictable molecular weights and relatively low dispersity, and it offers spatiotemporal control over the polymer chain growth. nottingham.ac.uk
Table 1: Examples of this compound Derivatives in Free Radical Polymerization
| Monomer | Initiator/Method | Resulting Polymer Structure | Key Findings | Reference |
|---|---|---|---|---|
| Dimethyl bicyclobutane-1,3-dicarboxylate | Free Radical Initiator | Poly(dimethyl bicyclobutane-1,3-dicarboxylate) with 95% trans stereochemistry | High stereoselectivity in polymerization. | rsc.orgnih.gov |
| 1-Bicyclobutanecarbonitriles | Free Radical Initiator | Poly(1-cyanobicyclobutane) | Successful homopolymerization and copolymerization. | rsc.orgacs.org |
| BCB-derived monomers | PET-RAFT Polymerization | Poly(BCBs) with controlled molecular weight and low dispersity | Light-controlled polymerization with high chain-end fidelity. | nottingham.ac.uk |
Copolymerization with Vinyl Monomers
This compound derivatives have been successfully copolymerized with a variety of conventional vinyl monomers. rsc.orgresearchgate.net These copolymerizations typically proceed via a free-radical mechanism and allow for the incorporation of the strained cyclobutane units into the backbones of common polymers like polymethacrylates. researchgate.netresearchgate.net The reactivity of BCB monomers in these systems is often comparable to that of corresponding vinyl compounds. rsc.org
The copolymerization of methyl bicyclobutane-1-carboxylate (MBC) with methyl methacrylate (B99206) (MMA), for example, has been shown to produce copolymers with strained backbone units. researchgate.netresearchgate.net The incorporation of even small amounts of MBC can significantly alter the thermal properties of the resulting polymer. researchgate.netresearchgate.net
The reactivity ratios, which describe the relative reactivity of the monomers in a copolymerization reaction, have been determined for some BCB/vinyl monomer pairs. scielo.br These ratios are crucial for predicting the composition and microstructure of the resulting copolymer. scielo.br For instance, in the copolymerization of cinnamyl methacrylate (CMA) and ethyl methacrylate (EMA), the reactivity ratios were found to be r1= 0.142 and r2= 0.903, respectively, indicating the formation of random copolymers. scielo.br The steric hindrance from the bulky pendant groups on some monomers can influence their reactivity and incorporation into the polymer chain. rsc.org
Table 2: Copolymerization of this compound (BCB) Monomers with Vinyl Monomers
| BCB Monomer | Vinyl Comonomer | Polymerization Method | Key Findings | Reference |
|---|---|---|---|---|
| Methyl bicyclobutane-1-carboxylate (MBC) | Methyl methacrylate (MMA) | Free Radical Copolymerization | Incorporation of strained units, alters thermal properties. | researchgate.netresearchgate.net |
| This compound derivatives | Various vinyl monomers | Free Radical Copolymerization | BCBs have reactivities similar to corresponding vinyl compounds. | rsc.org |
| 1-Bicyclobutanecarbonitriles | Various vinyl monomers | Free Radical Copolymerization | Copolymers obtained in moderate yields with low molecular weights. | researchgate.net |
Anionic and Cationic Polymerization Studies
While free-radical polymerization is a common method for this compound derivatives, anionic polymerization has also been explored, particularly for monomers like methyl bicyclobutane-1-carboxylate (MBCB). rsc.orgresearchgate.net Anionic polymerization of MBCB, when initiated with tert-butyllithium (B1211817) in combination with bis(2,6-di-tert-butylphenoxy)ethylaluminum at low temperatures, can produce highly trans-tactic polymers with trans contents exceeding 90%. rsc.orgnih.govresearchgate.net However, this method often suffers from low initiator efficiency and results in polymers with a broad molecular weight distribution. rsc.orgresearchgate.net The mechanism is thought to involve a side-reaction where the initiator attacks the ester group, leading to the incorporation of less reactive ketone unit anions. rsc.org
In contrast, attempts at cationic polymerization of BCB derivatives with electron-withdrawing substituents have generally been unsuccessful. rsc.org The high p-character of the central C-C bond in BCBs makes them susceptible to reaction with electrophiles, and protonation is predicted to occur at a bridgehead carbon, leading to a cyclopropylcarbinyl cation which may not favor polymerization. rsc.org
Impact of this compound Incorporation on Polymer Characteristics
The incorporation of this compound units into polymer chains can have a significant impact on the material's properties. One of the most notable effects is on the thermal characteristics of the polymer. For instance, the inclusion of even a small percentage (5-20%) of methyl bicyclobutane-1-carboxylate (MBC) into poly(methyl methacrylate) (PMMA) has been shown to increase the degradation temperature. researchgate.netresearchgate.net At the same time, this incorporation can lead to a decrease in the glass transition temperature (Tg). researchgate.netresearchgate.netresearchgate.net The glass transition temperature is a critical property that defines the transition from a rigid, glassy state to a more flexible, rubbery state. google.com
Table 3: Effect of this compound Incorporation on Polymer Properties
| Polymer System | Property Investigated | Observation | Reference |
|---|---|---|---|
| Poly(methyl methacrylate-co-methyl bicyclobutane-1-carboxylate) | Thermal Degradation Temperature | Increased with 5-20% MBC incorporation. | researchgate.netresearchgate.net |
| Poly(methyl methacrylate-co-methyl bicyclobutane-1-carboxylate) | Glass Transition Temperature (Tg) | Decreased with 5-20% MBC incorporation. | researchgate.netresearchgate.net |
| Poly(this compound-1,3-dicarbonitrile) | Thermal Stability | Enhanced (Td = 280°C). | |
| Poly(this compound-1,3-dicarbonitrile) | Young's Modulus | Enhanced (2.1 GPa). | |
| Poly(this compound-1-carbonitrile) | Glass Transition Temperature (Tg) | 427.23 K | aip.org |
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies
NMR spectroscopy is a cornerstone technique for the structural analysis of bicyclo[1.1.0]butane and its derivatives. It provides detailed information about the connectivity of atoms and the electronic environment of the nuclei.
The ¹H NMR spectrum of the parent this compound is highly characteristic, displaying distinct signals for the bridgehead and methylene (B1212753) protons due to their different chemical environments in the strained "butterfly" geometry. rsc.org The bridgehead methine protons typically appear at a different chemical shift than the endo and exo methylene protons. rsc.org For the unsubstituted this compound in CDCl₃, the chemical shifts are approximately 1.36 ppm for the bridgehead protons, 1.50 ppm for the exo protons, and 0.49 ppm for the endo protons. rsc.org
The coupling constants observed in ¹H NMR spectra also provide valuable structural information. A key feature is the ¹³C-¹H coupling constant for the bridgehead C-H bond, which is around 202 Hz. rsc.org This value, intermediate between those for ethylene (B1197577) (156 Hz) and acetylene (B1199291) (249 Hz), indicates a significant s-character in the bridgehead C-H bonds, a direct consequence of the molecule's strained geometry. rsc.org
In substituted bicyclo[1.1.0]butanes, the chemical shifts of the ring protons are influenced by the electronic and steric effects of the substituents. For instance, in derivatives of tetrakis(di-tert-butylmethylsilyl)-1,3-disila-2,4-digermathis compound-2,4-diide, the ¹H NMR spectra show distinct sets of signals for the different tBu₂MeSi substituents, reflecting their symmetrical arrangement. doi.org
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in unambiguously assigning the complex proton and carbon signals in substituted bicyclo[1.1.0]butanes. rsc.org These experiments reveal correlations between protons, between protons and directly attached carbons (HSQC), and between protons and carbons separated by two or three bonds (HMBC). rsc.org For example, 2D-NMR spectroscopy was crucial in confirming the regioselectivity of nucleophilic attack on a this compound radical cation, providing definitive evidence for the resulting product structure. diva-portal.org The HSQC spectrum of a this compound derivative displayed two singlets for magnetically inequivalent protons attached to the same carbon, confirming the bicyclic structure. chemrxiv.org
¹H NMR Spectroscopy
Electron Spin Resonance (ESR) Spectroscopy for Radical Detection
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), spectroscopy is a vital tool for detecting and characterizing radical species, which are often key intermediates in the reactions of bicyclo[1.1.0]butanes. pitt.eduacs.org The hemolytic cleavage of the central C1-C3 bond in this compound can lead to the formation of biradical intermediates. nih.gov ESR spectroscopy has been used to provide evidence for the existence of these transient species. pitt.edunih.gov
For instance, in the study of intramolecular pericyclic reactions of bicyclo[1.1.0]butanes, ESR studies, in conjunction with spin trapping experiments, supported a biradical mechanism. nih.gov Although direct detection of the primary biradical can be challenging, the presence of two different types of radical moieties was confirmed, which strongly suggested the proposed biradical pathway. nih.gov Similarly, the formation of bicyclo[1.1.0]butyl radical cations, generated through single-electron oxidation, has been investigated using ESR. acs.org The ESR spectrum of a stable silicon analogue of a this compound radical anion was successfully simulated, providing insight into its unusual bonding motif. researchgate.net
Ultraviolet-Visible (UV/Vis) Spectroscopy for Electronic Transitions
UV/Vis spectroscopy provides information about the electronic transitions within a molecule. The UV spectrum of this compound exhibits a low-intensity band with significant vibronic structure around 45,000 cm⁻¹ and a more intense, broad band with little structure around 50,000 cm⁻¹. researchgate.net The latter is attributed to a transition between the bonding and antibonding "π-like" orbitals of the central C-C bond. researchgate.net The band origin for the first electronic transition was identified at 39,477 cm⁻¹. researchgate.net
In mechanistic studies, UV/Vis spectroscopy is often used to identify which species in a reaction mixture absorbs light at the wavelength used for photoinitiation. nih.govacs.org For example, in photocatalyzed reactions involving bicyclo[1.1.0]butanes, UV/Vis spectra have confirmed that the photocatalyst is the sole light-absorbing species, ruling out direct excitation of the this compound or other reactants. nih.govacs.org The UV/Vis-NIR spectra of a stable silicon analogue of a this compound radical anion and its neutral precursor have also been reported. researchgate.net
Cyclic Voltammetry for Electrochemical Characterization
Cyclic voltammetry (CV) is an electrochemical technique used to probe the redox properties of molecules, such as the oxidation and reduction potentials of this compound derivatives. This method has been instrumental in demonstrating that the σ-framework of bicyclo[1.1.0]butanes can undergo single-electron oxidation to form the corresponding radical cation. nih.govchemrxiv.org
For example, CV studies of an electron-deficient this compound showed that it could be oxidized at a half-wave potential of +1.79 V versus a Ag/AgCl electrode. nih.gov In another case, the irreversible oxidation of a this compound derivative was observed at +1.85 V vs SCE, supporting the formation of a radical cation. The oxidation potential of various substituted bicyclo[1.1.0]butanes has been measured to establish a redox window for their reactivity in photocatalytic cycloaddition reactions. nih.gov For instance, phenyl ketone-substituted BCB was found to have an oxidation potential (E_p/2) of +1.47 V vs SCE. acs.org In a different study, a this compound-1-carboxamide derivative showed an anodic oxidation peak at a potential of 2.58 V. acs.org These electrochemical data are crucial for designing and understanding electron transfer-initiated reactions of bicyclo[1.1.0]butanes.
X-ray Crystallography for Solid-State Structure Determination
Analysis of the crystal structure of a this compound derivative revealed that all C-C bonds are slightly shorter than those in cyclopropane (B1198618). pitt.edu The interflap angle, α, which describes the degree of puckering, is typically around 123° for most bicyclo[1.1.0]butanes. pitt.edu X-ray crystallography has been essential in confirming the structure of novel this compound-containing compounds formed in complex rearrangements. For example, the structure of a product formed from a reaction between an iodo-bicyclo[1.1.1]pentane and morpholine (B109124) was unambiguously proven to be a substituted this compound by X-ray crystal structure analysis. chemrxiv.org The technique has also been used to characterize the structures of heavier element analogues of this compound, such as a silicon analogue of a this compound radical anion, revealing unusual bonding motifs. researchgate.net
Interactive Data Tables
¹H and ¹³C NMR Data for Selected this compound Derivatives
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| This compound | CDCl₃ | 1.36 (br, 2H, bridgehead), 1.50 (m, 2H, exo), 0.49 (m, 2H, endo) | Not specified | rsc.org |
| Magnesium derivative of tetrakis(di-tert-butylmethylsilyl)-1,3-disila-2,4-digermathis compound-2,4-diide | [D₈]THF | 0.16 (s, 6H, Me), 0.30 (s, 6H, Me), 1.16 (s, 36H, tBu), 1.19 (s, 36H, tBu) | -2.6, -1.6, 22.4, 22.7, 31.4, 31.5 | doi.org |
| Strontium derivative of tetrakis(di-tert-butylmethylsilyl)-1,3-disila-2,4-digermathis compound-2,4-diide | [D₈]THF | 0.14 (s, 6H, Me), 0.22 (s, 6H, Me), 1.16 (s, 36H, tBu), 1.21 (s, 36H, tBu) | -1.9, -1.7, 22.6, 22.9, 32.1, 32.3 | doi.org |
X-ray Crystallography Data for a this compound Derivative
| Compound | C-C Bond Lengths (Å) | Interflap Angle (φ) | Reference |
| Dimethyl dispiro[tricyclo[3.3.1.1]decane-1,2′-bicyclo[1.1.0]butane-4′,1′′-tricyclo[3.3.1.1]decane]-1′,3′-dicarboxylate | 1.501(1) - 1.542(1) (fused cyclopropane rings) | 131.23(8)° | researchgate.net |
Chromatographic Techniques for Product Isolation and Analysis
Chromatography is an indispensable tool for the purification and analysis of this compound compounds. Due to the volatility and reactivity of many this compound derivatives, gas chromatography (GC) and various forms of liquid chromatography, including thin-layer chromatography (TLC) and column chromatography, are routinely employed.
Gas Chromatography (GC): GC is particularly useful for the analysis of the parent this compound and its more volatile derivatives. For instance, the purity of this compound can be assessed using a GC system equipped with a column containing 20% β,β'-oxydipropionitrile on Chromosorb W (45/60 mesh). orgsyn.org Under these conditions, this compound and its common impurity, cyclobutene (B1205218), can be effectively separated, with retention times of 3.8 and 2.7 minutes, respectively. orgsyn.org GC is also utilized to determine the yield of reactions involving bicyclo[1.1.0]butyllithium, with dodecane (B42187) often used as an internal standard. acs.org
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of reactions involving this compound derivatives. For example, in the synthesis of 1-(phenylsulfonyl)this compound, TLC analysis on silica (B1680970) gel plates with a 2:1 hexanes/EtOAc eluent is used to track the conversion of reactants to intermediates and the final product. orgsyn.orgnih.gov Visualization is typically achieved under UV light (254 nm). orgsyn.org The Rf values provide a clear indication of the reaction's progression, with the starting material, intermediate, and product exhibiting distinct mobilities. orgsyn.orgnih.gov For instance, in one synthesis, the starting methyl phenyl sulfone has an Rf of 0.50, the intermediate 3-(phenylsulfonyl)cyclobutanol has an Rf of 0.10, and the final product, 1-(phenylsulfonyl)this compound, has an Rf of 0.76. orgsyn.orgnih.gov
Column Chromatography: For the preparative separation and purification of this compound derivatives, flash column chromatography on silica gel is the most common technique. orgsyn.orgnih.govrsc.org The choice of eluent system is critical and is tailored to the polarity of the specific compound. A variety of solvent systems are employed, often consisting of mixtures of pentane (B18724) or hexanes with a more polar solvent like diethyl ether or ethyl acetate (B1210297). rsc.org For example, 1-(phenylsulfonyl)this compound can be purified using a gradient of 5% to 10% ethyl acetate in pentane. rsc.org In another instance, a gradient of 5% to 8% ethyl acetate in hexanes was used for the purification of the same compound. orgsyn.orgnih.gov The addition of a small amount of triethylamine (B128534) (e.g., 1%) to the eluent can be beneficial for neutralizing the acidic silica gel, especially when purifying amine-containing derivatives. rsc.org
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for both the analysis and purification of this compound derivatives, particularly for less volatile or more complex mixtures. It is especially crucial for the analysis of chiral compounds to determine enantiomeric excess (e.e.). sustech.edu.cn Chiral stationary phases are used to separate enantiomers, allowing for the quantification of each. sustech.edu.cn For instance, the enantiomeric excess of chiral bicyclo[2.1.1]hexanes derived from bicyclo[1.1.0]butanes has been determined using chiral HPLC analysis. sustech.edu.cn Furthermore, HPLC can be used for the purification of products when other chromatographic methods are insufficient. acs.org
Interactive Data Table: Chromatographic Conditions for this compound Derivatives
| Compound | Chromatographic Technique | Stationary Phase | Eluent/Mobile Phase | Detection | Purpose | Reference |
| This compound | Gas Chromatography (GC) | 20% β,β'-oxydipropionitrile on Chromosorb W | - | - | Purity analysis | orgsyn.org |
| 1-(Phenylsulfonyl)this compound | Thin-Layer Chromatography (TLC) | Silica gel | 2:1 Hexanes/EtOAc | UV (254 nm) | Reaction monitoring | orgsyn.orgnih.gov |
| 1-(Phenylsulfonyl)this compound | Column Chromatography | Silica gel | 5%→10% EtOAc in pentane | - | Purification | rsc.org |
| This compound-1-carboxamide derivative | Column Chromatography | Silica gel | 20%→40% Et₂O in pentane, 1% NEt₃ | UV (254 nm) | Purification | rsc.org |
| 2-Substituted this compound | Column Chromatography | Silica gel | 2% Diethyl ether/pentane | - | Purification | |
| Chiral Bicyclo[2.1.1]hexanes | High-Performance Liquid Chromatography (HPLC) | Chiral stationary phase | Varies | UV/PDA | Enantiomeric excess determination | sustech.edu.cn |
Polarimetry for Chiral Compound Analysis
While the parent this compound is achiral, many of its derivatives can be synthesized in chiral, enantiomerically enriched forms. stackexchange.com Polarimetry is a key analytical technique used to measure the optical rotation of these chiral compounds, providing essential information about their stereochemistry. The specific rotation, [α]D, is a characteristic physical property of a chiral substance and is determined using a polarimeter, typically with the sodium D-line (589 nm). rsc.org
The synthesis of chiral this compound derivatives and their subsequent reactions to form other chiral molecules often require the measurement of optical rotation to confirm the stereochemical outcome. rsc.orgdicp.ac.cn For example, the optical rotations of chiral intermediates and products are recorded to ensure that the enantiomeric integrity is maintained throughout a synthetic sequence. rsc.org The magnitude and sign of the optical rotation are crucial for characterizing new chiral compounds and for comparing with literature values.
Interactive Data Table: Polarimetry Data for a Chiral Compound
| Compound | Concentration ( g/100 mL) | Solvent | Path Length (dm) | Temperature (°C) | Specific Rotation [α]D (10⁻¹ deg cm² g⁻¹) |
| Example Chiral Derivative | User-defined | User-defined | 1 | User-defined | User-defined |
Q & A
Q. What are the structural characteristics of bicyclo[1.1.0]butane, and how do they influence its reactivity?
this compound adopts a puckered C2v-symmetric geometry with bond lengths shorter than cyclopropane (e.g., C1–C3 bond: ~1.48 Å vs. cyclopropane’s 1.512 Å) . The interflap angle (α) averages ~123°, with elongation of the central bond correlating to increased α due to steric strain . The inverted geometry of bridgehead carbons restricts substituents to one hemisphere, making BCB highly strained (~75 kcal/mol strain energy) and reactive toward isomerization or cycloadditions .
Q. What are the most reliable methods for synthesizing this compound derivatives?
Key methods include:
- Carbene addition to cyclopropenes : Zinc carbenoids react with propargyl amides, though steric hindrance is critical for isolating BCB derivatives .
- Bicyclo[1.1.0]butyllithium addition : Lithium-bromide exchange from 1-bromo-BCB enables functionalization with imines or electrophiles in a one-pot protocol (57–61% yield) .
- Diastereoselective additions : Sulfinyl imines yield enantiomerically enriched BCBs via chiral auxiliary strategies .
Q. How does the stability of BCB derivatives vary with substitution patterns?
Monosubstituted BCBs (e.g., TMS-protected derivatives) are more stable than gem-disubstituted analogs. For example, aldehyde derivatives degrade under standard conditions, necessitating protective groups like TMS for handling . Substituents at the bridgehead reduce strain but may introduce steric clashes, affecting reaction pathways .
Q. What thermodynamic data are available for BCB-related reactions?
NIST reports gas-phase enthalpy (ΔrH°) and Gibbs free energy (ΔrG°) values for BCB formation:
- C4H5<sup>−</sup> + H<sup>+</sup> → C4H6 : ΔrH° = 1670 kJ/mol, ΔrG° = 1636 kJ/mol .
- Ionization energy (IE) for C4H5<sup>−</sup> → C4H5<sup>+</sup> is 8.70 eV .
Advanced Research Questions
Q. How can enantioselective synthesis of BCB derivatives be achieved?
Enantioselective methods include:
Q. What tandem reaction pathways exploit BCB’s strain energy?
- Tandem allylation-ene reactions : BCB reacts with allyl electrophiles to form bicyclo[3.2.0]heptanes via sequential [2+2] cycloaddition and ene mechanisms .
- [2π+2σ] Cycloadditions : BCB radical cations (generated via photoredox catalysis) react with alkenes to form bicyclo[2.1.1]hexanes, guided by DFT-calculated transition states .
Q. What mechanistic insights explain BCB’s photochemical behavior?
Gas-phase calculations align with experimental UV spectra, showing Rydberg-valence mixing in excited states. Solvent effects (Kirkwood-Onsager model) induce blue shifts and conical intersections, driving bond cleavage to form 1,3-butadiene . The conrotatory isomerization barrier is ~42 kcal/mol, matching experimental kinetics .
Q. How do computational studies resolve contradictions in BCB’s electronic structure?
Multiconfigurational wavefunction analyses confirm that strain arises from angular deformations (Baeyer strain), not hyperconjugation. MRCI/PT2 methods validate the conrotatory pathway for BCB→butadiene isomerization, resolving earlier debates .
Q. What unresolved challenges exist in BCB functionalization?
- Bridgehead selectivity : Most methods target bridgehead carbons; functionalizing non-bridgehead positions remains underexplored .
- Catalytic asymmetric reactions : Limited success in enantioselective [2+2] cycloadditions necessitates new ligand designs .
- Stability of radical intermediates : BCB radical cations require stabilization via electron-donating groups for controlled reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
